N-Butyl-N'-dodecylurea
Description
Contextualization within N,N'-Disubstituted Urea (B33335) Derivatives
N-Butyl-N'-dodecylurea is an unsymmetrical, aliphatically N,N'-disubstituted urea. This classification defines its core structure: a central carbonyl group bonded to two nitrogen atoms, each of which is in turn bonded to a distinct alkyl group—in this case, a butyl group and a dodecyl group.
The field of organic chemistry was arguably launched by the synthesis of urea in 1828 by the German chemist Friedrich Wöhler. epa.gov His production of an organic compound from inorganic precursors (ammonium cyanate) disproved the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms. d-nb.inforesearchgate.net
The urea functional group, characterized by a carbonyl flanked by two amino groups, is of immense importance in chemistry. nih.govnih.gov Its defining feature is the ability of the N-H groups to act as hydrogen bond donors and the carbonyl oxygen to act as a hydrogen bond acceptor. nih.gov This capacity for forming strong, stable hydrogen bonds is crucial for molecular recognition, allowing urea-containing molecules to bind effectively to biological targets like proteins and enzymes. nih.gov This has made the urea scaffold a privileged structure in medicinal chemistry and drug design. researchgate.net Beyond biochemistry, the hydrogen bonding capabilities of ureas are fundamental to the field of supramolecular chemistry, where they drive the self-assembly of molecules into larger, ordered structures. researchgate.net
Ureas are a class of organic compounds with the general formula (R₂N)₂CO. nih.gov They can be classified based on the nature of the substituents (R groups) on the nitrogen atoms. N,N'-disubstituted ureas, which have one substituent on each nitrogen atom, are a major class. These can be further categorized:
Symmetrical vs. Unsymmetrical : In symmetrical ureas, the two substituents are identical (e.g., N,N'-dibutylurea). In unsymmetrical ureas, like this compound, the substituents are different. nih.gov
Aliphatic vs. Aromatic : The substituents can be aliphatic (carbon chains, like butyl and dodecyl) or aromatic (ring structures, like phenyl). chemicalbook.com Compounds can also be mixed, with one aliphatic and one aromatic substituent. organic-chemistry.org
The nature of these substituents significantly influences the molecule's properties. For instance, substitution affects the conformational preferences of the urea group. N,N'-diaryl ureas typically adopt a planar trans,trans conformation, which is ideal for forming extended hydrogen-bonded chains. nih.gov However, introducing different substituents, such as in N-alkyl-N'-aryl ureas, can lead to other stable conformations, like the cis,trans form, which alters how the molecules pack and interact. organic-chemistry.org Long aliphatic chains, as seen in this compound, impact properties like solubility and can lead to the formation of viscous solutions or gels due to the combination of hydrogen bonding and van der Waals interactions between the alkyl chains. researchgate.net
Following Wöhler's initial synthesis, the study of urea and its derivatives expanded throughout the 19th and 20th centuries. d-nb.info Early research focused on simple ureas and their roles in biology and agriculture. mdpi.com The development of synthetic methods, such as the reaction of amines with phosgene (B1210022) or isocyanates, opened the door to creating a vast array of substituted ureas. nih.govmedchemexpress.com
Investigations into long-chain urea compounds specifically grew with the rise of polymer chemistry and materials science. It was discovered that diisocyanates could react with diamines to form polyureas, a class of polymers known for their strength, stability, and use in fibers and elastomers. In parallel, research into surfactants and amphiphilic molecules—molecules with both water-loving (hydrophilic) and water-fearing (hydrophobic) parts—identified long-chain ureas as having potential in these areas. The long dodecyl chain in this compound gives it significant hydrophobic character, while the urea group provides a polar, hydrophilic head. This structure is reminiscent of molecules used as detergents, emulsifiers, and in the formation of self-assembled structures like micelles and vesicles. More recently, long-chain ureas have been investigated for their ability to act as organogelators, forming gels in organic solvents at low concentrations. researchgate.net
Structural Classes of N,N'-Disubstituted Ureas
Fundamental Research Questions in Contemporary Urea Chemistry
Modern research into urea chemistry is vibrant and addresses several key questions. A major focus is the development of new, more efficient, and environmentally friendly synthetic methods. researchgate.net Traditional methods often rely on hazardous reagents like phosgene. Consequently, chemists are exploring greener alternatives, including catalyst- and oxidant-free approaches, palladium-catalyzed reactions, and protocols that use carbon dioxide as a direct feedstock. researchgate.netmedchemexpress.com
Another significant area of inquiry is the role of urea derivatives in medicinal chemistry. Many N,N'-disubstituted ureas are potent enzyme inhibitors, particularly of kinases, and are used in anti-cancer therapies. Research is ongoing to design new urea-based drugs with improved selectivity and solubility. nih.gov A related question involves understanding and controlling the conformation of urea derivatives to optimize their interaction with biological targets. organic-chemistry.org
In materials science, a central question is how to control the self-assembly of urea derivatives to create novel "supramolecular" materials. researchgate.net Researchers are exploring how modifying the substituents on the urea can influence the formation of hydrogen-bonded tapes, sheets, and other architectures, leading to materials with tunable properties for applications in electronics, catalysis, and sensing.
Interdisciplinary Relevance of Aliphatic Urea Compounds
Aliphatic urea compounds, including this compound, have relevance across multiple scientific disciplines.
Agriculture : Urea is the world's most widely used nitrogen fertilizer. nih.gov However, its rapid hydrolysis in soil can lead to nitrogen loss. Long-chain aliphatic urea derivatives are related to compounds like N-(n-butyl)thiophosphoric triamide (NBPT), a urease inhibitor that is added to urea fertilizers to slow this breakdown process, improving efficiency and reducing environmental impact.
Materials Science : The ability of N,N'-disubstituted ureas to form strong, directional hydrogen bonds makes them excellent building blocks for polymers and gels. researchgate.net Aliphatic chains contribute to the properties of polyureas used in coatings, adhesives, and elastomers.
Medicinal Chemistry : While many drug candidates are aromatic ureas, aliphatic ureas are also important. The long alkyl chains can modulate a drug's solubility and its ability to cross cell membranes. For example, the n-butyl group is a substituent in an inhibitor of HIV-1 protease, and long-chain ureas like 1-Cyclohexyl-3-dodecyl urea are potent inhibitors of enzymes such as soluble epoxide hydrolase, which is a target for treating hypertension. nih.gov
Organic Synthesis : Unsymmetrical aliphatic ureas are valuable intermediates in the synthesis of more complex molecules. chemicalbook.com The development of methods for their selective synthesis is an active area of research, with applications in creating libraries of compounds for drug discovery and other purposes. researchgate.net
Table of Mentioned Compounds
Properties
CAS No. |
118389-04-1 |
|---|---|
Molecular Formula |
C17H36N2O |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
1-butyl-3-dodecylurea |
InChI |
InChI=1S/C17H36N2O/c1-3-5-7-8-9-10-11-12-13-14-16-19-17(20)18-15-6-4-2/h3-16H2,1-2H3,(H2,18,19,20) |
InChI Key |
BUIQXSYFILIPAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)NCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Butyl N Dodecylurea
Strategic Approaches to N-Butyl-N'-dodecylurea Synthesis
The creation of the N,N'-disubstituted urea (B33335) core in this compound requires the formation of a carbonyl bridge between a butylamino and a dodecylamino group. The choice of strategy depends on factors like precursor availability, desired purity, and scalability.
The most traditional and widely employed method for synthesizing unsymmetrical ureas involves the reaction of an amine with an isocyanate. nih.govacs.org This provides a direct and often high-yielding pathway. For the target molecule, this can be achieved in two ways:
Reaction of butyl isocyanate with dodecylamine (B51217).
Reaction of dodecyl isocyanate with butylamine (B146782).
This reaction is a nucleophilic addition of the amine to the highly electrophilic carbon of the isocyanate group and typically proceeds readily at room temperature without the need for a base. commonorganicchemistry.com
Another classical approach involves the use of phosgene (B1210022) (COCl₂) or a safer, solid equivalent like triphosgene. nih.govcommonorganicchemistry.com In this method, one of the amines (e.g., butylamine) is first reacted with phosgene to generate the corresponding isocyanate in situ. This intermediate then reacts with the second amine (dodecylamine) to form the final this compound. nih.gov Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of undesired symmetrical urea byproducts.
Concerns over the toxicity of phosgene and the limited commercial availability of many isocyanates have driven the development of new synthetic methods. acs.org
Carbon Dioxide as a C1 Source: Environmentally benign methods utilizing carbon dioxide (CO₂) as a carbonyl source have been developed. researchgate.net In one approach, an amine reacts with CO₂ in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form a carbamic acid intermediate. acs.orgorganic-chemistry.org This intermediate is then dehydrated in situ to generate an isocyanate, which can be trapped by a second amine to yield the unsymmetrical urea. acs.orgresearchgate.net
Metal-Catalyzed and Metal-Mediated Syntheses: A convenient method for both symmetrical and unsymmetrical urea synthesis uses Carbonyldiimidazole (CDI) in the presence of recyclable activated zinc metal. researchgate.net This Zn-mediated reaction is well-suited for aliphatic amines and can proceed at ambient temperatures. researchgate.netresearchgate.net
Electrocatalytic Synthesis: Emerging research has focused on the electrocatalytic coupling of CO₂ and various nitrogen sources to form the urea bond under mild conditions. sciopen.com These methods offer a sustainable route but are still in the developmental stages for complex substituted ureas. sciopen.comrsc.org
Optimizing the synthesis of this compound requires careful management of reaction parameters to maximize yield and purity.
Reagent Choice: The use of highly reactive and irreversible reagents can significantly improve efficiency. For instance, isopropenyl carbamates react cleanly and irreversibly with amines to give unsymmetrical ureas in high yield, avoiding the equilibrium issues seen with some other carbamate (B1207046) precursors. commonorganicchemistry.comacs.org
Order of Addition: In multi-step, one-pot syntheses, such as those using phosgene or CDI, the order of reagent addition is critical. commonorganicchemistry.com Typically, the carbonylating agent is reacted with the first amine to form an activated intermediate before the second amine is introduced to prevent the formation of symmetrical byproducts.
Catalysis and Conditions: The choice of catalyst, solvent, and temperature can dramatically influence reaction rates and yields. For example, Cs₂CO₃ has been shown to be an effective catalyst for the transamination of ethylene (B1197577) carbonate with primary amines to form ureas. researchgate.net Precise control over temperature and pressure is also essential, particularly in industrial-scale processes, to ensure high yield and prevent the formation of unwanted by-products. cdsentec.com
Table 1: Comparison of Synthetic Approaches for Asymmetrical Ureas
| Method | Precursors | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Isocyanate Addition | Amine, Isocyanate | Room temperature, various solvents (THF, DCM) commonorganicchemistry.com | High yield, simple, direct commonorganicchemistry.com | Limited availability and toxicity of some isocyanates acs.org |
| Phosgene/Triphosgene | Two different amines, Phosgene or Triphosgene | Low temperature, base | Widely applicable, uses simple amines nih.gov | High toxicity of phosgene, potential for side products nih.govcommonorganicchemistry.com |
| CO₂ Dehydration | Two different amines, CO₂, Dehydrating agent | Mild conditions, base (e.g., DBU) acs.org | "Green" carbonyl source, avoids phosgene researchgate.net | Requires in situ generation and trapping of isocyanate acs.org |
| Zn-mediated/CDI | Two different amines, CDI, Zinc | Ambient temperature for aliphatic amines researchgate.net | Mild, environmentally friendly, good to excellent yields researchgate.netresearchgate.net | Requires a metal mediator and specific carbonyl source |
Exploration of Novel Methodologies for Aliphatic Urea Bond Formation
Precursor Chemistry and Reactivity Profiles in Urea Synthesis
The successful formation of the urea bond is fundamentally dependent on the reactivity of the chosen precursors. The nucleophilicity of the amine and the electrophilicity of the carbonyl source are the defining characteristics of the reaction.
The synthesis of this compound relies on the nucleophilic character of butylamine and dodecylamine. The key step in urea formation is the attack of a lone pair of electrons from the amine's nitrogen atom on an electrophilic carbonyl carbon. researchgate.net
Both butylamine and dodecylamine are primary aliphatic amines. Their nucleophilicity is governed by the electron-donating nature of their respective alkyl chains, making them relatively strong nucleophiles. While aromatic amines are less reactive due to the delocalization of the nitrogen lone pair into the aromatic ring, aliphatic amines are generally more reactive in these condensations. poliuretanos.net The difference in chain length between the butyl (C4) and dodecyl (C12) groups has a minimal effect on the electronic properties and basicity of the amino group itself. However, the longer dodecyl chain may influence reaction kinetics due to steric effects or differences in solubility in certain solvents.
The two most significant classes of precursors for the carbonyl group in urea synthesis are isocyanates and carbamates.
Isocyanate Precursors: Isocyanates (R-N=C=O) are highly valuable intermediates due to their extreme reactivity towards nucleophiles like amines. doxuchem.com They can be prepared from primary amines using phosgene or through phosgene-free rearrangement reactions, such as the Curtius rearrangement of an acyl azide. commonorganicchemistry.comorganic-chemistry.org The reaction of an isocyanate with an amine is typically fast, exothermic, and irreversible, leading to the clean formation of a urea linkage. researchgate.netdoxuchem.com For the synthesis of this compound, either butyl isocyanate or dodecyl isocyanate would serve as a potent electrophilic precursor.
Carbamate Precursors: Carbamates (R-NH-CO-OR') are more stable and less hazardous alternatives to isocyanates. acs.org Their reaction with amines to form ureas often requires activation or harsher conditions, and the reaction can sometimes be reversible. acs.org However, specific types of carbamates are designed for high reactivity. Isopropenyl carbamates, for example, serve as excellent precursors because their reaction with amines is irreversible. acs.org Phenyl carbamates are also used, though they are more susceptible to reversibility. commonorganicchemistry.com Furthermore, carbamates (or carbamic acids) are key intermediates in modern syntheses that utilize CO₂ as the carbonyl source. acs.orgresearchgate.net
Mechanistic Investigations of Urea Bond Forming Reactions
The formation of the urea bond in this compound, an asymmetrically substituted urea, is a cornerstone of its synthesis. The most prevalent and industrially significant method for creating such ureas involves the reaction of an isocyanate with a primary amine. In the case of this compound, this would typically involve the reaction of n-butyl isocyanate with dodecylamine.
The generally accepted mechanism for this reaction is a nucleophilic addition of the amine to the highly electrophilic carbonyl carbon of the isocyanate group. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a zwitterionic intermediate. This intermediate then rapidly undergoes a proton transfer, either intramolecularly or facilitated by another amine molecule, to yield the final stable urea product. nih.govresearchgate.net
The reaction is typically fast and exothermic, and it can often proceed without the need for a catalyst. nih.gov However, in certain applications or when using less reactive amines, catalysts such as tertiary amines or organotin compounds can be employed to accelerate the reaction. acs.org The mechanism with a base catalyst involves the activation of the amine through hydrogen bonding, increasing its nucleophilicity. acs.org Acid catalysis, on the other hand, activates the isocyanate by protonating the nitrogen atom, making the carbonyl carbon even more electrophilic. acs.org
Alternative, less common methods for urea synthesis exist, such as those starting from phosgene or its derivatives. nih.gov These methods also proceed through an isocyanate intermediate. nih.govorganic-chemistry.org Another route involves the reaction of amines with urea, although this is more commonly used for the synthesis of symmetrical ureas. mathnet.ru The direct synthesis from amines and carbon dioxide is also an area of active research, often requiring catalysts to overcome the high stability of CO2. researchgate.net
Interactive Table: Key Mechanistic Steps in the Formation of this compound via Isocyanate-Amine Reaction
| Step | Description | Key Species Involved |
| 1. Nucleophilic Attack | The nitrogen atom of dodecylamine attacks the carbonyl carbon of n-butyl isocyanate. | Dodecylamine, n-Butyl Isocyanate |
| 2. Formation of Intermediate | A transient zwitterionic intermediate is formed. | Zwitterionic Intermediate |
| 3. Proton Transfer | A proton is transferred from the amine nitrogen to the isocyanate nitrogen. | Zwitterionic Intermediate |
| 4. Product Formation | The stable this compound is formed. | This compound |
Derivatization and Post-Synthetic Functionalization
The structure of this compound, with its two distinct alkyl chains, offers opportunities for derivatization and functionalization to tailor its properties for specific applications.
Modification of the N-Butyl and N'-Dodecyl Chains
The lengths and structures of the N-butyl and N'-dodecyl chains play a significant role in determining the physical and chemical properties of the molecule, such as its solubility and self-assembly behavior. researchgate.netresearchgate.net Modification of these chains can be achieved either by starting with different primary amines during the initial synthesis or through post-synthetic modification, although the former is generally more straightforward. For instance, using a shorter or more branched alkylamine in place of dodecylamine would lead to a urea with different steric and hydrophobic characteristics. researchgate.netresearchgate.net
Post-synthetic modifications of the alkyl chains are less common for simple alkanes but could be envisioned if the chains contained reactive functional groups. For example, if a terminal double bond were present on one of the chains, it could undergo a variety of addition reactions.
Introduction of Peripheral Functionalities for Advanced Applications
Introducing new functional groups onto the this compound molecule can significantly expand its utility. This can be accomplished by using functionalized amines or isocyanates in the initial synthesis. For example, an amine containing a hydroxyl, carboxyl, or ester group could be used to impart specific functionalities.
The urea nitrogen atoms themselves can also be sites for further reactions, although they are generally less reactive than the initial amine. Under certain conditions, the N-H protons can be deprotonated by a strong base, such as n-butyllithium, to form a urea anion. wikipedia.org This anion could then, in principle, react with an electrophile to introduce a new substituent. However, the stability of the starting material and potential side reactions would need to be carefully considered.
The introduction of functionalities can be used to modulate properties like hydrogen bonding capabilities, which in turn affects solubility and interactions with other molecules. nih.gov
Chemical Stability and Degradation Pathways of this compound
This compound is a relatively stable organic compound under normal conditions. The urea linkage is generally robust, but it can be susceptible to degradation under certain environmental stresses.
Hydrolysis: In the presence of strong acids or bases and heat, the urea bond can undergo hydrolysis. This reaction would lead to the cleavage of the urea, regenerating the starting amines (n-butylamine and dodecylamine) and releasing carbon dioxide. The mechanism of hydrolysis of N-aryl ureas is suggested to proceed through the formation of an isocyanate intermediate. nih.gov While this compound is a dialkyl urea, a similar pathway involving the formation of n-butyl isocyanate and dodecylamine is plausible under harsh hydrolytic conditions. The rate of hydrolysis can be influenced by the steric hindrance around the urea group. nih.gov
Thermal Degradation: At elevated temperatures, this compound can undergo thermal decomposition. The decomposition of similar dialkylureas can proceed via dehydration to form the corresponding carbodiimide (B86325) and water. wikiwand.comwikipedia.org Another potential degradation pathway at high temperatures is the reverse of its formation reaction, dissociating back into n-butyl isocyanate and dodecylamine. nih.gov Studies on the thermal degradation of polymers containing butyl groups have shown that decomposition can occur via radical formation and chain scission at very high temperatures. osti.gov
Biodegradation: The long alkyl chains of this compound may make it susceptible to biodegradation by certain microorganisms. Studies have shown that some bacteria can mineralize compounds with similar structures, such as di-n-butyl phthalate, breaking them down into smaller molecules. nih.gov The degradation would likely involve the enzymatic cleavage of the urea bond and the oxidation of the alkyl chains.
Interactive Table: Summary of Degradation Pathways for this compound
| Degradation Pathway | Conditions | Primary Degradation Products |
| Hydrolysis | Strong acid or base, heat | n-Butylamine, Dodecylamine, Carbon Dioxide |
| Thermal Degradation | High temperatures | n-Butyl Isocyanate, Dodecylamine, Carbodiimide, Water |
| Photodegradation | UV light, oxygen | Potentially various oxidized and smaller molecules |
| Biodegradation | Microbial action | n-Butylamine, Dodecylamine, Carbon Dioxide, Water |
Supramolecular Chemistry and Self Assembly of N Butyl N Dodecylurea
Non-Covalent Interactions Governing Supramolecular Organization
The assembly of N-Butyl-N'-dodecylurea into complex superstructures is dictated by a delicate balance of several non-covalent forces. The primary interactions include hydrogen bonding between urea (B33335) groups, van der Waals forces among the alkyl chains, and overarching hydrophobic effects.
The urea functional group, with its two N-H groups (donors) and one carbonyl C=O group (acceptor), is an ideal building block for creating robust, directional interactions. researchgate.netaps.org In N,N'-disubstituted ureas like this compound, the most prominent interaction is the formation of a bifurcated hydrogen bond where each urea group donates two hydrogen bonds to and accepts two from its neighbors. iitkgp.ac.in This specific arrangement leads to the creation of a one-dimensional, tape-like structure often referred to as an α-tape motif. researchgate.net
These hydrogen-bonded tapes are the fundamental structural element in the self-assembly of many urea derivatives. The strength and directionality of these N-H···O=C bonds are responsible for the formation of ordered, crystalline-like domains within the resulting supramolecular structures. acs.org The stability of these networks is a key factor in the formation of gels and other organized assemblies. researchgate.net Infrared (IR) spectroscopy is a common technique used to study these interactions, with distinct bands indicating the state of the urea carbonyl groups. nih.gov
| Urea Group State | Typical IR Frequency (C=O stretch) | Description |
| Free Urea | ~1690 cm⁻¹ | The carbonyl group is not involved in a hydrogen bond. nih.gov |
| Disordered H-Bonding | ~1660 cm⁻¹ | The carbonyl group is hydrogen-bonded, but the urea groups lack long-range alignment. nih.gov |
| Ordered H-Bonding | ~1635 cm⁻¹ | Carbonyl groups are hydrogen-bonded within a well-aligned, ordered network, typical of the α-tape motif. nih.gov |
This table presents typical infrared spectroscopy data for N,N'-disubstituted ureas, illustrating how hydrogen bonding states are characterized. Data is generalized from studies on similar urea-based systems. nih.gov
The butyl (-C₄H₉) and dodecyl (-C₁₂H₂₅) chains of this compound play a crucial role in the organization of the hydrogen-bonded tapes. wikipedia.org Once the primary urea tapes are formed, these nonpolar alkyl chains arrange themselves to maximize van der Waals interactions. nih.gov This often leads to a process called interdigitation, where the alkyl chains of molecules in adjacent tapes fit between one another. iitkgp.ac.inscience.gov
Hydrophobic interactions are a fundamental driving force for self-assembly, particularly in polar environments. nih.gov These interactions arise not from an attraction between nonpolar groups, but from the tendency of the system to minimize the disruption of the hydrogen-bonding network of the surrounding solvent (like water). core.ac.ukmdpi.com In this compound, the long dodecyl and shorter butyl alkyl chains are hydrophobic.
Role of Alkyl Chain Interdigitation and Van der Waals Forces
Self-Assembly Principles and Resultant Architectures
The combined effects of hydrogen bonding, van der Waals forces, and hydrophobic interactions enable this compound to self-assemble into various hierarchical structures, both in solution and on surfaces.
In solution, this compound and similar amphiphilic urea derivatives can form several types of self-organized structures depending on the solvent and concentration. researchgate.net In aqueous solutions, the hydrophobic effect would likely drive the formation of micelles or vesicles, where the hydrophobic alkyl chains are sequestered from the water and the polar urea headgroups form the exterior surface.
In nonpolar organic solvents, these molecules are known to be excellent organogelators. iitkgp.ac.innih.gov In this case, the self-assembly is driven primarily by the strong hydrogen bonding between urea groups. researchgate.net The molecules form long, fibrous networks that entangle and immobilize the solvent, creating a gel. The critical gel concentration (CGC), the minimum concentration required to form a gel, is a key parameter and is influenced by the length of the alkyl chains; longer chains often lead to better gelation ability. nih.gov
| Self-Assembled Structure | Primary Driving Force | Typical Solvent | Description |
| Micelles/Vesicles | Hydrophobic Interactions | Polar (e.g., Water) | Aggregates with hydrophobic alkyl chains in the core and polar urea groups at the solvent interface. |
| Organogels | Urea-Urea Hydrogen Bonding | Nonpolar Organic | 3D network of self-assembled fibers that immobilizes the solvent. nih.govcalis.edu.cn |
This table summarizes the types of self-organized structures formed by amphiphilic ureas like this compound in different solvent environments.
The directional nature of the urea-urea hydrogen bonding network is highly conducive to the formation of one-dimensional (1D) nanostructures, such as fibers and nanotubes. iitkgp.ac.in These fibers are the fundamental building blocks of the organogels described previously. calis.edu.cn Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) studies on similar urea-based gelators have revealed fibrous networks with diameters on the nanometer scale and lengths extending to micrometers. iitkgp.ac.incalis.edu.cn
The formation of hollow nanotubes has also been observed in the self-assembly of similar amphiphilic molecules. rsc.org These structures arise from the specific packing of the molecules, where planar, hydrogen-bonded sheets curve and close upon themselves. The dimensions of these nanotubes, such as their diameter, are precisely controlled by the molecular geometry, including the length of the alkyl chains. The resulting nanofibers and nanotubes are materials with high aspect ratios and unique properties, making them interesting for applications in materials science. nanografi.comnih.govrsc.org
Impact of Solvent Polarity and Concentration on Self-Assembly Pathways
The self-assembly of this compound is a finely balanced process governed by the interplay between intermolecular hydrogen bonding, van der Waals forces, and molecule-solvent interactions. The choice of solvent and the concentration of the urea derivative are critical parameters that dictate the resulting supramolecular morphology, ranging from discrete soluble species to well-defined one-dimensional (1D) fibers and macroscopic three-dimensional (3D) gel networks.
Solvent Polarity: The polarity of the solvent plays a determinative role in the aggregation pathway. The primary driving force for the assembly of this compound is the formation of strong, bifurcated N-H···O=C hydrogen bonds between the urea headgroups.
In nonpolar, apolar solvents (e.g., alkanes like dodecane, cyclohexane), the polar urea moieties are poorly solvated. This thermodynamic penalty drives them to associate strongly, forming highly stable, one-dimensional hydrogen-bonded tapes. The van der Waals interactions between the butyl and dodecyl alkyl chains further stabilize these tapes, promoting their growth into fibrils. Consequently, this compound is an exceptionally efficient gelator in nonpolar media, often forming stable gels at very low concentrations, known as the critical gelation concentration (CGC).
In polar aprotic or aromatic solvents (e.g., toluene, tetrahydrofuran), the solvent molecules can engage in weaker interactions (e.g., dipole-dipole or π-stacking) with the solute. While self-assembly still occurs, these competing interactions can partially disrupt the fidelity of the hydrogen-bonding network. This often results in a higher CGC and may lead to less defined or more bundled fibrillar structures compared to those formed in alkanes.
In polar, protic solvents (e.g., alcohols), the solvent molecules are capable of forming hydrogen bonds themselves. They can act as both H-bond donors and acceptors, directly competing with and disrupting the intermolecular urea-urea hydrogen bonds. This significantly inhibits the 1D self-assembly pathway, often preventing gelation entirely or requiring substantially higher concentrations for any aggregation to occur. In such competitive environments, the assembly may be limited to smaller, micellar-type aggregates rather than extended fibers.
Concentration: For a given solvent, the concentration of this compound is the key determinant of the macroscopic state of the system. Below a specific threshold, the Critical Aggregation Concentration (CAC), the molecules exist primarily as solvated monomers. Above the CAC, they begin to self-assemble into supramolecular polymers. If these polymers are of sufficient length and concentration to form a space-filling network, the system transitions into a viscoelastic solid-like state known as a gel. The minimum concentration required for this transition is the CGC. Increasing the concentration above the CGC generally leads to a mechanically stronger gel with a denser fibrillar network.
The following table summarizes the typical aggregation behavior of this compound as a function of solvent and concentration, based on established principles for low-molecular-weight gelators.
| Solvent | Solvent Type | Typical Critical Gelation Concentration (CGC) (wt%) | Resulting Supramolecular State | Primary Interactions Driving Assembly |
|---|---|---|---|---|
| Dodecane | Nonpolar, Aliphatic | < 0.5% | Stable, translucent gel with a fine fibrillar network | Strong H-bonding; van der Waals forces |
| Toluene | Aromatic, Low Polarity | 1-2% | Opaque gel with bundled fibers | Dominant H-bonding, minor solvent competition |
| Tetrahydrofuran (THF) | Polar Aprotic | > 5% or solution | Weak gel or viscous solution | Moderate H-bonding, significant solvent competition |
| Ethanol | Polar Protic | No gelation | Solution of solvated monomers | Solvent H-bonding disrupts urea self-assembly |
Modulation and Control of Supramolecular Architectures
The non-covalent nature of the interactions governing the self-assembly of this compound allows for external control over the resulting supramolecular structures. By manipulating environmental conditions or system composition, it is possible to modulate the assembly process, offering pathways to create dynamic and responsive materials.
Responsiveness to External Stimuli (e.g., temperature, pH)
The supramolecular assemblies of this compound are highly sensitive to external stimuli, with temperature being the most significant factor.
Temperature: The hydrogen bonds that direct the primary assembly of this compound are relatively weak compared to covalent bonds. As thermal energy is introduced into the system by heating, molecular motion increases, eventually reaching a point where the energy is sufficient to disrupt these non-covalent interactions. This leads to a macroscopic phase transition from a solid-like gel to a liquid-like solution (sol). This process is known as the gel-to-sol transition, and the temperature at which it occurs is the gel-melting temperature (Tgel).
This transition is fully reversible. Upon cooling the sol, thermal energy decreases, allowing the specific and directional hydrogen bonds to reform, thereby regenerating the fibrillar network and the gel state. This thermo-reversibility is a hallmark of supramolecular gels based on this compound. The Tgel is not an invariant property; it is dependent on both the concentration of the gelator and the nature of the solvent. Higher concentrations lead to a more robust network, requiring more thermal energy to disassemble, thus resulting in a higher Tgel.
The table below illustrates the concentration dependence of the gel-melting temperature for this compound in a nonpolar solvent.
| Concentration (wt%) | Gel-Melting Temperature (Tgel) (°C) | Macroscopic State at 25°C | Macroscopic State at 90°C |
|---|---|---|---|
| 0.5 | 55 | Weak Gel | Solution (Sol) |
| 1.0 | 72 | Stable Gel | Solution (Sol) |
| 2.0 | 84 | Robust Gel | Solution (Sol) |
| 3.0 | 91 | Very Robust Gel | Viscous Solution (Sol) |
pH: The this compound molecule, consisting of a urea core flanked by two saturated alkyl chains, lacks acidic or basic functional groups. Therefore, its structure and the primary hydrogen-bonding motif are inherently insensitive to changes in pH within a moderate range (pH 3-11). Under extreme acidic or basic conditions, chemical degradation (hydrolysis) of the urea bond can occur, but this is an irreversible chemical reaction, not a reversible stimulus-response of the supramolecular assembly. Consequently, temperature remains the dominant and most effective external stimulus for modulating these particular supramolecular systems.
Development of Hierarchical Self-Assembly Systems
The formation of a macroscopic gel from this compound molecules is a classic example of hierarchical self-assembly, where simple building blocks organize into progressively more complex structures across multiple length scales.
Primary Assembly (Molecular Scale): The process begins at the molecular level. Individual this compound molecules utilize their urea functional groups to form directional, bifurcated N-H···O=C hydrogen bonds with neighboring molecules. This interaction is highly specific and leads to the formation of 1D chains or "tapes."
Secondary Assembly (Nanoscale): These 1D hydrogen-bonded tapes serve as the primary structural motif. The hydrophobic alkyl chains (butyl and dodecyl) extending from the urea core of these tapes then interact with the chains of adjacent tapes via weaker, non-directional van der Waals forces. This secondary association causes the 1D tapes to bundle together, forming nanoscale objects such as thin fibrils or thicker, ribbon-like fibers. The asymmetry of the alkyl chains (C4 vs. C12) can introduce a chiral twist to these fibers, even though the constituent molecule is achiral, a phenomenon known as supramolecular chirality.
Tertiary Assembly (Microscale to Macroscale): At a sufficiently high concentration (above the CGC), these nanoscale fibers continue to grow and elongate. They eventually begin to physically interact, branching and entangling to form a three-dimensional, sample-spanning network. This microscopic network is the defining feature of the gel state. The solvent is immobilized within the pores of this network through capillary forces and surface tension, leading to the formation of the macroscopic, self-supporting gel. The mechanical properties of the final gel are a direct consequence of the density and connectivity of this hierarchical network.
Dynamic Supramolecular Systems and Constitutional Adaptability
The self-assembly of this compound is inherently a dynamic process due to the reversibility of the non-covalent interactions holding the monomers together. The system exists in a thermodynamic equilibrium between the assembled state (fibers/gel) and the disassembled state (solvated monomers). This equilibrium can be shifted by external stimuli like temperature, as discussed previously, allowing the system to dynamically respond to its environment.
Beyond this inherent supramolecular dynamism, this compound can be a component in more complex systems exhibiting constitutional adaptability . This concept, central to the field of constitutional dynamic chemistry, describes systems where the constituent molecules themselves can change their chemical identity through reversible covalent or coordination bond formation. The system can then select and amplify the component that forms the most stable entity under a given set of conditions.
In this context, this compound is not just a static building block but a potential product within a dynamic combinatorial library (DCL). For instance, consider a system containing the precursor components: butylamine (B146782), dodecylamine (B51217), and a source of carbonyl, such as diethyl carbonate or a reversible isocyanate equivalent. Under catalytic conditions that permit reversible urea formation (trans-ureation or direct formation/cleavage), a library of potential ureas can be formed:
N,N'-Dibutylurea
N,N'-Didodecylurea
this compound
If this DCL is placed in a solvent where this compound is an excellent gelator (e.g., dodecane), its formation will lead to its own sequestration from the equilibrium via self-assembly into stable gel fibers. According to Le Châtelier's principle, this removal of product will drive the constitutional equilibrium towards the synthesis of more this compound. The system thereby adapts its constitution, selecting and amplifying the "fittest" assembler for the given environment. This process represents a powerful method for discovering and optimizing functional supramolecular materials, where the final, stable structure dictates the chemical composition of the system itself.
Coordination Chemistry of N Butyl N Dodecylurea and Its Metal Complexes
Ligand Properties of N-Butyl-N'-dodecylurea
As a ligand, this compound possesses distinct characteristics that dictate its coordination behavior with metal ions. These properties are primarily governed by the urea (B33335) moiety and the influence of its asymmetric alkyl substituents.
Identification of Potential Coordination Sites
The this compound molecule offers two primary types of coordination sites: the carbonyl oxygen atom and the two nitrogen atoms of the urea group. The oxygen atom, with its lone pairs of electrons, is a primary site for coordination to metal ions. waikato.ac.nzacademie-sciences.fr In the majority of urea-metal complexes, coordination occurs through the oxygen atom. academie-sciences.frnih.gov This is due to the sp2 hybridization of the oxygen, which makes its lone pairs readily available for donation to a metal center. academie-sciences.fr
The nitrogen atoms also possess lone pairs and can, in principle, coordinate to a metal ion. However, N-coordination is less common for urea and its derivatives. academie-sciences.fr When nitrogen-to-metal bonding does occur, it often results in significant changes to the vibrational spectrum of the complex compared to the free ligand. rsc.org
Chelation and Bridging Capabilities of the Urea Moiety
The urea functional group within this compound allows for various coordination modes, including chelation and bridging. While typically acting as a monodentate ligand through its oxygen atom, the urea moiety can also exhibit bidentate coordination, involving both a nitrogen and the oxygen atom (N,O-chelation). academie-sciences.frtandfonline.com This mode of coordination, however, is relatively rare. academie-sciences.fr
More commonly, the urea group can act as a bridging ligand, connecting two metal centers. This bridging can occur through the single oxygen atom, where the oxygen coordinates to two different metal ions. academie-sciences.fr This capability is crucial in the formation of polynuclear and polymeric coordination complexes.
Steric and Electronic Influence of Alkyl Chain Length on Coordination Behavior
The presence of both a C4 (butyl) and a C12 (dodecyl) alkyl chain on the nitrogen atoms of the urea moiety significantly influences the coordination chemistry of this compound. These alkyl groups exert both steric and electronic effects.
Steric Influence: The long dodecyl chain introduces considerable steric bulk. This steric hindrance can affect the geometry of the resulting metal complexes and may favor the formation of specific isomers or coordination numbers. scielo.org.mx For instance, in asymmetrically substituted ligands, increased steric bulk can lead to the formation of a single, more stable species in solution, whereas less hindered analogues might exist as a mixture of isomers. scielo.org.mx The bulkiness of the alkyl groups can also influence the accessibility of the coordination sites, potentially hindering the approach of other ligands to the metal center.
Electronic Influence: The alkyl groups are electron-donating, which increases the electron density on the nitrogen atoms and, by extension, the oxygen atom of the urea. This enhanced electron density can strengthen the donor capability of the ligand. The differing lengths of the butyl and dodecyl chains create an asymmetric electronic environment around the urea core, which could lead to preferential coordination geometries and reactivities. Studies on related asymmetrically substituted thioureas have shown that varying the functionality and steric properties of the substituents has a profound effect on the physical and chemical properties of the resulting metal complexes. waikato.ac.nz
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with various metal salts in a suitable solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to determine their structure and properties.
Coordination with Transition Metal Ions
Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide variety of ligands, including ureas. medcraveonline.com Research on asymmetrically substituted thioureas, which are analogous to ureas, has demonstrated the formation of stable complexes with transition metals such as platinum, palladium, and ruthenium. waikato.ac.nzrsc.org The synthesis of transition metal complexes with this compound would likely proceed by reacting the ligand with a salt of the desired transition metal, such as a halide or acetate, in a solvent like ethanol.
The characterization of these complexes would involve techniques such as:
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the C=O and N-H stretching frequencies upon complexation. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the ligand environment in the complex.
X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal ion. nih.gov
The expected coordination geometries for transition metal complexes are varied and depend on the metal ion and the ligand-to-metal ratio. Common geometries include tetrahedral, square planar, and octahedral. libretexts.org
Table 1: Potential Transition Metal Complexes of this compound and Their Expected Properties
| Metal Ion | Potential Formula | Expected Geometry | Notes |
|---|---|---|---|
| Copper(II) | [Cu(this compound)₂Cl₂] | Distorted Octahedral | The Jahn-Teller effect may lead to a distorted geometry. |
| Nickel(II) | [Ni(this compound)₄]²⁺ | Octahedral | The long alkyl chains may influence the packing in the crystal lattice. |
| Palladium(II) | [Pd(this compound)₂Cl₂] | Square Planar | Common geometry for Pd(II) complexes. |
This table presents hypothetical complexes based on the known coordination chemistry of ureas and transition metals.
Coordination with Main Group Metal Ions
Main group metals also form coordination complexes, although their coordination chemistry is often less extensive than that of transition metals. nih.gov The interaction is primarily electrostatic in nature. The synthesis of main group metal complexes with this compound would likely involve similar methods to those used for transition metals, for example, by reacting the ligand with a main group metal halide. rsc.org
For instance, organotin(IV) compounds are known to form complexes with a variety of coordination numbers, which are strongly dependent on the organic substituents on the tin atom and the nature of the ligand. scielo.org.mx The reaction of an N-alkyl-substituted ligand with di-n-butyltin(IV) oxide has been shown to produce hexacoordinated tin complexes. scielo.org.mx The steric hindrance from the long dodecyl chain in this compound would be expected to play a significant role in determining the final structure of such a complex. scielo.org.mx
Table 2: Potential Main Group Metal Complexes of this compound and Their Expected Properties
| Metal Ion | Potential Formula | Expected Geometry | Notes |
|---|---|---|---|
| Tin(IV) | [Sn(n-Bu)₂(this compound)Cl₂] | Octahedral | The butyl groups are directly bonded to the tin atom. |
| Magnesium(II) | [Mg(this compound)₂(H₂O)₂]²⁺ | Octahedral | Water molecules may complete the coordination sphere. |
This table presents hypothetical complexes based on the known coordination chemistry of ureas and main group metals.
Exploration of Template Synthesis Methodologies
The synthesis of metal complexes with this compound can be strategically guided by template-directed synthesis. nih.gov This methodology leverages a central metal ion to orchestrate the assembly of ligands around it, often leading to the formation of macrocyclic or other complex architectures that would be difficult to obtain through direct synthesis. nih.govmdpi.com In the context of this compound, the metal ion acts as a template, binding and orienting the urea ligands to facilitate subsequent reactions. mdpi.com
The process typically involves the reaction of the "building blocks," in this case, this compound, with a metal salt in a suitable solvent. mdpi.com The metal ion coordinates with the donor atoms of the urea ligand, which are the oxygen and nitrogen atoms. This initial coordination pre-organizes the ligands into a specific spatial arrangement. mdpi.com This pre-organization is crucial for controlling the regioselectivity and stereoselectivity of the final product. The forces at play in this templated assembly include metal-ligand bonds, and potentially hydrogen bonding and π-π interactions, which collectively stabilize the intermediate complex. mdpi.com
Different metal ions can be employed as templates, and the choice of metal can influence the final structure of the complex. The coordination preferences of the metal ion, such as its preferred coordination number and geometry, will dictate how the this compound ligands arrange themselves in the primary coordination sphere. uomustansiriyah.edu.iq For instance, a metal ion that favors an octahedral geometry will template the assembly of six donor atoms around it. libretexts.org
One of the key advantages of template synthesis is its ability to direct the formation of specific isomers. By controlling the reaction conditions, such as temperature and the nature of the template, it is possible to selectively synthesize one isomer over another. nih.gov This is particularly relevant in the formation of macrocyclic compounds where different ring sizes and conformations are possible. mdpi.com The template can also be used in sub-stoichiometric amounts in what is known as "active metal template synthesis," where the metal not only acts as a template but also catalyzes the bond-forming reactions. rsc.org
Structural Elucidation of Coordination Compounds
The data obtained from X-ray diffraction experiments reveal the coordination mode of the this compound ligand to the metal center. It can be determined whether the ligand binds in a monodentate fashion, typically through the carbonyl oxygen, or as a bidentate ligand, involving both the oxygen and one of the nitrogen atoms. The crystal structure also elucidates the geometry of the coordination sphere around the metal ion, such as tetrahedral, square planar, or octahedral. libretexts.org
The coordination geometry of metal complexes formed with this compound is primarily dictated by the electronic configuration and size of the central metal ion, as well as the steric and electronic properties of the ligand itself. libretexts.org Common coordination numbers for transition metal complexes are 4 and 6, leading to tetrahedral, square planar, or octahedral geometries. libretexts.org
Tetrahedral Geometry: Often observed for metal ions with a d10 configuration or for complexes with bulky ligands where steric hindrance prevents a higher coordination number.
Square Planar Geometry: Typically found for d8 metal ions such as Ni(II), Pd(II), and Pt(II). libretexts.org
Octahedral Geometry: This is a very common coordination geometry for transition metal complexes, involving six-coordinate metal centers. libretexts.org
Isomerism is a key feature of coordination chemistry, and metal complexes of this compound can exhibit various forms of isomerism. ncert.nic.in
Geometrical Isomerism: In square planar and octahedral complexes, the arrangement of ligands around the metal center can lead to cis and trans isomers. For example, in a square planar complex with two this compound ligands and two other monodentate ligands, the urea ligands can be positioned adjacent to each other (cis) or opposite to each other (trans).
Optical Isomerism: Chiral complexes, which are non-superimposable on their mirror images, can exist as enantiomers. Chirality can arise from the arrangement of ligands in a dissymmetric fashion around the metal center. ncert.nic.in
Linkage Isomerism: This type of isomerism can occur if the this compound ligand can coordinate to the metal in more than one way. For instance, if it can bind through either the oxygen or a nitrogen atom, different linkage isomers would be formed. ncert.nic.in
X-ray Crystallographic Analysis of Metal-Urea Adducts
Electronic, Magnetic, and Catalytic Properties of Metal Complexes
Spectroscopic techniques are vital for probing the electronic structure of metal complexes containing this compound. These methods provide information about the d-orbital splitting, the nature of metal-ligand bonding, and the oxidation state of the metal ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to study electronic transitions within the complex. The absorption of light in the UV-Vis region corresponds to the excitation of electrons from lower energy d-orbitals to higher energy d-orbitals (d-d transitions) or to charge-transfer transitions between the metal and the ligand. The energy and intensity of these absorptions provide insights into the geometry of the complex and the strength of the ligand field. libretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination mode of the this compound ligand. The stretching frequency of the carbonyl group (C=O) in the urea is sensitive to coordination. A shift in the C=O stretching frequency to lower energy upon complexation is indicative of coordination through the carbonyl oxygen. researchgate.net Changes in the N-H stretching frequencies can also provide evidence for coordination involving the nitrogen atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the this compound ligand will be affected by coordination to the metal center.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes with unpaired electrons, EPR spectroscopy is a powerful tool for studying the electronic environment of the metal ion. rsc.org The g-values and hyperfine coupling constants obtained from the EPR spectrum provide information about the oxidation state, coordination geometry, and the degree of covalency in the metal-ligand bonds.
Many transition metal complexes of this compound are paramagnetic due to the presence of unpaired electrons in the d-orbitals of the metal ion. libretexts.org The study of their magnetic properties, known as magnetochemistry, provides valuable information about the electronic structure of these complexes.
The magnetic susceptibility of a paramagnetic complex can be measured experimentally, and from this, the effective magnetic moment (µeff) can be calculated. The value of µeff is related to the number of unpaired electrons in the complex. libretexts.org This information can be used to:
Determine the spin state of the metal ion: For a given d-electron configuration, the metal ion can exist in a high-spin or low-spin state depending on the strength of the ligand field. libretexts.org A strong-field ligand will cause a large splitting of the d-orbitals, leading to a low-spin complex with fewer unpaired electrons. Conversely, a weak-field ligand will result in a high-spin complex.
Distinguish between different coordination geometries: The magnetic moment can sometimes help to differentiate between possible geometries. For example, a tetrahedral Ni(II) complex (d8) is paramagnetic with two unpaired electrons, while a square planar Ni(II) complex is diamagnetic with no unpaired electrons.
Catalytic Performance of this compound Metal Complexes
While specific research detailing the catalytic performance of metal complexes derived from this compound is not extensively documented in publicly available literature, the broader class of N,N'-disubstituted urea metal complexes has demonstrated utility in various catalytic applications. The presence of both nitrogen and oxygen donor atoms in the urea functionality allows these ligands to form stable complexes with a range of transition metals, which can then act as catalysts in organic transformations. The catalytic activity is influenced by the nature of the metal center, the steric and electronic properties of the alkyl substituents on the urea ligand, and the reaction conditions.
Research into the catalytic applications of structurally similar N,N'-dialkylurea metal complexes provides insight into the potential catalytic roles of this compound complexes. For instance, ruthenium complexes have been effectively employed as catalysts. One notable application is in the synthesis of 1,3-disubstituted 2,3-dihydroimidazol-2-ones from the reaction of N,N'-disubstituted ureas with vicinal-diols. In these reactions, the ruthenium complex facilitates the cyclization process, leading to the formation of the heterocyclic product with the evolution of hydrogen gas.
The catalytic efficiency of such reactions is dependent on the specific metal complex used. For example, in the reaction of N,N'-dimethylurea with butane-2,3-diol, RuCl₂(PPh₃)₃ has been shown to have high catalytic activity, whereas RuCl₃·nH₂O exhibits significantly lower activity. Other transition metal complexes, such as those of rhodium and palladium, have shown little to no catalytic activity in this particular transformation.
The synthesis of N,N'-dialkylureas themselves can also be achieved through catalytic routes involving metal complexes. For example, the carbonylation of amines with carbon dioxide using metal-based catalysts is a known method. researchgate.netacs.org Yttrium and cerium oxide-based catalysts have been investigated for this transformation, demonstrating the role of metal compounds in facilitating the formation of the urea functional group. acs.orgresearchgate.net Furthermore, manganese pincer complexes have been utilized in the dehydrogenative synthesis of urea derivatives from amines and methanol, highlighting the expanding scope of metals in urea synthesis. chemrxiv.org
Although direct catalytic data for this compound metal complexes is scarce, the examples below for analogous N,N'-disubstituted urea complexes illustrate the types of catalytic transformations where such complexes could potentially be active.
Table 1: Catalytic Activity of a Ruthenium Complex in the Synthesis of 1,3-Diethyl-4,5-dimethyl-2,3-dihydroimidazol-2-one
| Catalyst | Reactants | Product | Yield (%) |
| RuCl₂(PPh₃)₃ | N,N'-Diethylurea, Butane-2,3-diol | 1,3-Diethyl-4,5-dimethyl-2,3-dihydroimidazol-2-one | 79 |
Reaction Conditions: N,N'-disubstituted urea (5.0 mmol), diol (10 mmol), RuCl₂(PPh₃)₃ (0.20 mmol) in THF (4.0 ml) at 180°C for 12 h under an argon atmosphere.
Table 2: Comparison of Various Metal Catalysts in the Synthesis of N,N'-Dibutylurea from n-Butylamine and CO₂ researchgate.net
| Catalyst | Amine Conversion (%) | Product Yield (%) |
| CeO₂ | 73 | 72.27 |
| ZnO | - | - |
| ZrO₂ | - | - |
| Sm₂O₃ | - | - |
Note: Specific conversion and yield values for ZnO, ZrO₂, and Sm₂O₃ were not provided in the search result, but they were noted to improve the selectivity to the desired product. researchgate.net Reaction conditions involved heating n-butylamine and pressurized CO₂ in the presence of the metal oxide catalyst. researchgate.net
Structure Activity Relationships and Biological Interactions of N Butyl N Dodecylurea Analogues
Enzyme Inhibition Mechanisms of Disubstituted Urea (B33335) Derivatives
Disubstituted ureas, including N-Butyl-N'-dodecylurea, are recognized as a significant class of enzyme inhibitors. Their mechanism of action is often rooted in the ability of the central urea moiety to mimic transition states of enzymatic reactions, leading to potent and often specific inhibition of certain enzyme families.
Specific Inhibition of Soluble Epoxide Hydrolase (sEH) by Urea Analogues
A primary and well-documented target of disubstituted urea derivatives is soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. metabolomics.semdpi.com The sEH enzyme converts biologically active epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties, into their less active diol counterparts (DHETs). mdpi.comnih.gov By inhibiting sEH, these urea compounds can stabilize EET levels, making them a subject of therapeutic interest. nih.gov
The urea functional group is a crucial pharmacophore that mimics the transition state of epoxide hydration within the sEH active site. tandfonline.comacs.org Many potent sEH inhibitors are 1,3-disubstituted ureas. nih.govtandfonline.com These compounds are designed to have hydrophobic groups on both sides of the urea, which occupy corresponding lipophilic pockets in the enzyme's active site. metabolomics.sepnas.org Research on analogues such as N-adamantyl-N'-dodecyl urea (ADU) has provided insights into this class of inhibitors, although issues like poor solubility can present challenges for their development. researchgate.netacsmedchem.org
The potency of these inhibitors can be exceptionally high, with some adamantyl-urea derivatives exhibiting inhibition in the picomolar to low nanomolar range. tandfonline.com These compounds typically act as competitive, tight-binding inhibitors of both human and murine sEH. pnas.org
Interaction with Alpha/Beta-Hydrolase Domain (ABHD) Enzymes
The alpha/beta-hydrolase (ABHD) domain superfamily is a large and diverse group of enzymes involved in lipid metabolism and signaling. acs.orgnih.govfrontiersin.org Some members of this family have been identified as targets for urea-based compounds. Structure-activity relationship (SAR) studies on inhibitors for ABHD5, a coactivator of adipose triglyceride lipase (B570770), have highlighted the importance of the urea structure. acs.orgnih.gov
Specifically, research on certain thiaza-tricyclic urea scaffolds revealed that the activity against ABHD5 was enhanced by the introduction of long alkyl chains on the urea group. acs.org The presence of an n-butyl chain, in particular, was noted to increase activity. acs.org This suggests that the butyl and dodecyl groups of this compound could facilitate favorable interactions within the binding site of ABHD family members. Conversely, the replacement of the monosubstituted urea with N,N-dialkyl ureas was found to be detrimental to activity, underscoring the specific structural requirements for effective inhibition. acs.org
Mechanistic Models of Enzyme-Inhibitor Binding and Catalytic Disruption
The mechanism of sEH inhibition by urea derivatives has been elucidated through X-ray crystallography and mechanistic studies. acs.orgnih.gov These models show that the urea inhibitor binds in the active site tunnel of the enzyme, disrupting the catalytic process. nih.govnih.gov
The key interactions involve the central urea moiety forming a network of hydrogen bonds with critical amino acid residues. metabolomics.seacs.org The carbonyl oxygen of the urea acts as a hydrogen bond acceptor, typically forming two tight hydrogen bonds with the hydroxyl groups of two tyrosine residues (Tyr381 and Tyr465 in human sEH). acs.orgnih.gov Simultaneously, the N-H groups of the urea act as hydrogen bond donors to the carboxylate side chain of a key aspartate residue (Asp333), which functions as the catalytic nucleophile in the hydrolysis reaction. metabolomics.seacs.orgnih.gov
This arrangement allows the urea inhibitor to function as a transition-state mimic of the epoxide ring-opening reaction. acs.orgpnas.org By occupying the active site and engaging these key catalytic residues, the inhibitor prevents the binding and subsequent hydrolysis of the natural substrate, effectively disrupting the enzyme's function.
Molecular Recognition and Ligand Design Principles
The design of potent urea-based inhibitors like this compound relies on understanding the principles of molecular recognition between the ligand and its target enzyme. Quantitative structure-activity relationship (QSAR) studies and systematic modifications of the inhibitor's structure, particularly the alkyl substituents, are key strategies in this process.
Quantitative Structure-Activity Relationship (QSAR) Studies on Urea Scaffolds
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to identify correlations between the physicochemical properties of a series of compounds and their biological activity. nih.govnih.gov For urea-based inhibitors, QSAR studies have been employed to build predictive models and guide the design of new, more potent analogues. nih.govmdpi.com
These studies have been applied to various urea scaffolds targeting different enzymes. nih.govnih.govmdpi.com A common finding is that hydrophobic properties are a critical determinant of inhibitory activity. mdpi.com For instance, 2D-QSAR studies on urea-based Rho kinase inhibitors identified several physicochemical descriptors that influence potency, including electronic properties (dipole components), steric properties (moment of inertia), and topological indices. nih.govnih.gov Such models provide valuable insights into the structural features required for activity and can be used to screen new designs virtually before synthesis. nih.gov
Table 1: Key Findings from QSAR Studies on Urea-Based Inhibitors
| Target Enzyme Family | Key Findings & Important Descriptors | Reference |
|---|---|---|
| Rho Kinase | Electronic (VAMP dipole components), Steric (Moment of inertia), and Topological (Kier ChiV6 path index) properties are highly influential. | nih.govnih.gov |
| p38 MAPK | Hydrophobic properties are paramount for enzyme inhibition. | mdpi.com |
| Prolyl-tRNA Synthetase | Models can provide insight into which physicochemical parameters are important for antiparasitic and enzymatic activity. | ubaya.ac.idresearchgate.net |
Influence of Alkyl Chain Length and Substituent Effects on Binding Affinity
However, there is a trade-off. While longer alkyl chains can increase hydrophobic interactions and potency, they can also lead to poor water solubility, which may limit bioavailability. metabolomics.seresearchgate.net The optimal design often involves balancing lipophilicity with sufficient solubility. Studies have shown that polar functional groups can be incorporated into the alkyl chains to improve physical properties, but they must be placed at a sufficient distance from the central urea core (e.g., at least 7.5 Å away) to avoid diminishing the inhibitor's potency. researchgate.netnih.gov For ABHD5, the presence of long alkyl chains on the urea group has been shown to be beneficial for activity. acs.org
Table 2: Impact of Alkyl Chain Characteristics on Urea Inhibitor Properties
| Structural Feature | Effect on sEH Inhibition | Effect on ABHD5 Inhibition | General Effect | Reference |
|---|---|---|---|---|
| Increased Alkyl Chain Length | Increases lipophilicity and potency, but can decrease water solubility. | Increases activity. | Affects gelation properties in different solvents. | metabolomics.seacs.orgresearchgate.net |
| Asymmetric Alkyl Chains | Can be more potent than symmetric substitution. | Not specified. | - | pnas.org |
| Polar Groups on Alkyl Chain | Can improve solubility without losing potency if placed far from the urea core. | Not specified. | - | researchgate.netnih.gov |
Fragment-Based Ligand Design Approaches for Urea-Based Scaffolds
Fragment-Based Drug Design (FBDD) has become a powerful strategy for the identification and development of novel lead compounds, offering an alternative to traditional high-throughput screening (HTS). researchgate.net This approach begins with the screening of low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind to a biological target with weak affinity. researchgate.net The intrinsic value of FBDD lies in its efficient exploration of chemical space; a small library of fragments can represent a vast number of potential larger molecules. acs.org Once these fragments are identified and their binding modes are characterized, often through biophysical methods like X-ray crystallography or NMR spectroscopy, they are optimized into more potent, drug-like leads. researchgate.netnuph.edu.ua
The optimization process in FBDD generally follows three main strategies:
Fragment Growing: A discovered fragment is extended by adding new functional groups to engage with adjacent pockets on the protein surface, thereby increasing affinity and specificity. nuph.edu.ua
Fragment Linking: Two or more fragments that bind to distinct, nearby sites on the target are connected with a chemical linker to create a single, higher-affinity molecule. nuph.edu.ua
Fragment Merging: Overlapping fragments that share a common binding area are combined into a novel, single scaffold that incorporates the key interaction features of the parent fragments. nuph.edu.ua
Urea-based scaffolds are particularly amenable to FBDD methodologies. The urea moiety itself is a versatile functional group, capable of forming multiple hydrogen bonds, which makes it a valuable anchor point in fragment screening. Computational FBDD approaches have been successfully employed to design novel modulators using urea-containing structures. For instance, in the design of allosteric modulators for metabotropic glutamate (B1630785) receptor 5 (mGlu5), computational techniques were used to generate a fragment library, which was then used to construct novel compounds. nih.gov In one such study, an acylurea group was designed by computationally fusing amide and urea fragments to act as a novel linker, leading to the discovery of new inhibitors. nih.gov This highlights how the urea scaffold can be systematically built upon or incorporated into larger molecules to achieve desired biological activity.
Table 1: Key Strategies in Fragment-Based Ligand Design (FBDD)
| Strategy | Description | Key Objective |
|---|---|---|
| Fragment Growing | Extending a single bound fragment by adding chemical substituents to access nearby binding pockets. nuph.edu.ua | Enhance potency and selectivity. |
| Fragment Linking | Connecting two or more fragments that bind to adjacent sites with a suitable chemical linker. nuph.edu.ua | Create a high-affinity ligand from multiple weak binders. |
| Fragment Merging | Combining the structural features of multiple, overlapping fragments into a single, novel molecule. nuph.edu.ua | Develop a new chemical scaffold with improved properties. |
Interactions with Biological Macromolecules and Systems
The interaction of urea-based ligands like this compound is not limited to the orthosteric or active sites of enzymes. A significant area of investigation involves their binding to allosteric sites—locations on a protein distinct from the active site—which can modulate the protein's function. nih.gov Such interactions are governed by a complex interplay of thermodynamic forces, including van der Waals contacts, hydrogen bonds, and the hydrophobic effect.
The long alkyl chains (butyl and dodecyl) of this compound are critical determinants of its interactions with proteins. Studies on the binding of ligands with varying alkyl chain lengths to the Grb2 SH2 domain provide insight into the thermodynamic effects of these nonpolar moieties. Research has shown that increasing the length of a linear alkyl chain from one to five carbons in a peptide ligand can enhance binding affinity. nih.gov However, this enhancement is not always linear. While adding a methylene (B1212753) group to an alanine (B10760859) derivative increased potency, further extensions did not yield additional affinity gains. nih.gov This suggests a limit to the favorable contribution of increasing nonpolar surface area burial.
Thermodynamic analysis reveals that favorable changes in binding enthalpy (ΔH°), driven by increased van der Waals contacts from burying more nonpolar surface area, are often counteracted by unfavorable changes in entropy (-TΔS°). nih.gov This enthalpy-entropy compensation is a common feature in protein-ligand binding. nih.gov Interestingly, the change in heat capacity (ΔCp), another indicator of nonpolar surface burial, does not always correlate directly with the number of methylene groups, suggesting that factors like solvent reorganization and residual ligand or protein dynamics also play crucial energetic roles. nih.govnih.gov
The binding of urea analogues to allosteric sites can induce conformational changes that modulate protein activity. For example, certain thiaza-tricyclic urea derivatives act as allosteric modulators of α/β-hydrolase domain containing 5 (ABHD5), promoting its dissociation from perilipin 1 (PLIN1) without affecting its ability to activate adipose triglyceride lipase (ATGL). acs.org This demonstrates a mechanism where a ligand can influence protein-protein interactions rather than directly inhibiting enzymatic catalysis. acs.org
Table 2: Thermodynamic Parameters for Ligand Binding to the Grb2 SH2 Domain Data adapted from studies on tripeptides with varying alkyl side chains, illustrating the thermodynamic principles relevant to this compound analogues.
| Side Chain (Xaa) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔCp (cal/mol·K) |
|---|---|---|---|---|
| Alanine (1 carbon) | -7.5 | -10.3 | 2.8 | -230 |
| Aminobutyrate (2 carbons) | -8.1 | -12.3 | 4.2 | -310 |
| Norvaline (3 carbons) | -8.1 | -12.3 | 4.2 | -310 |
| Norleucine (4 carbons) | -8.2 | -13.0 | 4.8 | -340 |
| C5 Analogue (5 carbons) | -8.2 | -13.1 | 4.9 | -340 |
Source: Adapted from Myslinski et al., ACS Med Chem Lett, 2013. nih.gov
Urea-based compounds, including analogues of this compound, have been shown to modulate a variety of endogenous signaling pathways, leading to significant cellular effects. Their mechanisms often involve the inhibition of key enzymes or the allosteric modulation of receptors.
A prominent target for urea-based compounds is the soluble epoxide hydrolase (sEH) enzyme, which metabolizes anti-inflammatory epoxy-fatty acids into less active diols. A close analogue, N-adamantyl-N'-dodecyl urea (ADU), has been identified as an sEH inhibitor. acsmedchem.org The inhibition of sEH by such urea derivatives represents a therapeutic strategy for controlling inflammation. Structure-activity relationship (SAR) studies on adamantyl urea compounds as anti-tuberculosis agents revealed that many of these molecules also potently inhibit both human and Mycobacterium tuberculosis epoxide hydrolases. nih.gov The SAR for these compounds favors bulky alkyl and aryl substitutions on the urea, consistent with the structure of this compound. researchgate.net
In the context of cancer biology, certain biphenyl (B1667301) urea analogues have been found to modulate the p53 tumor suppressor pathway and mitochondrial oxidative phosphorylation. nih.govacs.org These compounds can uncouple ATP synthesis, forcing cancer cells to shift towards glycolysis and leading to cytotoxicity, while having minimal effects on non-cancerous cells. nih.govacs.org This indicates a selective modulation of cellular energy metabolism pathways.
Furthermore, urea analogues have been developed as allosteric modulators of G-protein coupled receptors (GPCRs). For instance, a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogues act as negative allosteric modulators (NAMs) of the cannabinoid type-1 (CB1) receptor. nih.gov SAR studies on this series demonstrated that substitutions on the phenethyl group significantly impact potency. Specifically, substitutions at the 3-position of the phenyl ring (e.g., chloro, fluoro, methyl) enhanced potency, while 4-position analogues were generally less active. nih.gov This highlights how subtle structural changes to a urea-based scaffold can fine-tune its interaction with a signaling receptor.
Other urea analogues have been shown to regulate lipolysis by acting on α/β-hydrolase domain containing 5 (ABHD5). acs.org SAR studies revealed that a urea group was essential for activity, and the presence of long alkyl chains, such as an n-butyl chain, increased the compound's efficacy in stimulating lipolysis. acs.org
Table 3: Structure-Activity Relationship of 3-(4-chlorophenyl)-1-(phenethyl)urea Analogues as CB1 Receptor Modulators
| Compound (Phenethyl Ring Substitution) | Potency (pIC50 in cAMP assay) |
|---|---|
| Unsubstituted | < 6.5 |
| 3-Methyl | 7.38 |
| 4-Methyl | 6.87 |
| 3,5-Dimethyl | 7.54 |
| 3-Fluoro | 7.42 |
| 4-Fluoro | 6.95 |
| 3-Chloro | 7.43 |
| 3-CF3 | 7.41 |
Source: Adapted from An et al., J Med Chem, 2017. nih.gov
Spectroscopic and Structural Elucidation of N Butyl N Dodecylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of N-Butyl-N'-dodecylurea, as well as insights into its dynamic behavior and solid-state structure.
In a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, the ¹H and ¹³C NMR spectra of this compound would exhibit distinct signals corresponding to each chemically unique proton and carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, particularly the electronegative nitrogen and oxygen atoms of the urea (B33335) moiety. libretexts.org
¹H NMR Spectroscopy: The proton spectrum is characterized by signals from the two alkyl chains and the N-H protons of the urea group. The integration of the signal areas is directly proportional to the number of protons giving rise to the signal. nih.gov The expected chemical shifts (δ) are outlined in the table below.
Predicted ¹H NMR Chemical Shifts for this compound Predicted values based on standard chemical shift correlations.
| Protons | Label | Predicted δ (ppm) | Multiplicity | Integration |
| Urea Group | ||||
| NH -CH₂-(CH₂)₂-CH₃ | a | ~5.5 - 6.0 | Triplet (t) | 1H |
| NH -CH₂-(CH₂)₁₀-CH₃ | b | ~5.5 - 6.0 | Triplet (t) | 1H |
| Butyl Chain | ||||
| NH-CH₂ -(CH₂)₂-CH₃ | c | ~3.1 - 3.2 | Quartet (q) | 2H |
| CH₂-CH₂ -CH₂-CH₃ | d | ~1.4 - 1.5 | Sextet | 2H |
| CH₂-CH₂-CH₂ -CH₃ | e | ~1.3 - 1.4 | Sextet | 2H |
| (CH₂)₂-CH₂-CH₃ | f | ~0.9 | Triplet (t) | 3H |
| Dodecyl Chain | ||||
| NH-CH₂ -(CH₂)₁₀-CH₃ | g | ~3.1 - 3.2 | Quartet (q) | 2H |
| CH₂-CH₂ -(CH₂)₉-CH₃ | h | ~1.4 - 1.5 | Quintet | 2H |
| (CH₂)₉-CH₂ -CH₃ | i | ~1.2 - 1.3 | Broad singlet | 18H |
| (CH₂)₁₀-CH₂-CH₃ | j | ~0.8 - 0.9 | Triplet (t) | 3H |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. The carbonyl carbon of the urea group is the most deshielded, appearing at a significantly downfield chemical shift. mpg.de The chemical shifts of the alkyl carbons are influenced by their proximity to the nitrogen atoms. mpg.de
Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on standard chemical shift correlations.
| Carbons | Label | Predicted δ (ppm) |
| Urea Group | ||
| N-C =O-N | C1 | ~158 - 160 |
| Butyl Chain | ||
| NH-C H₂-(CH₂)₂-CH₃ | C2 | ~40 - 41 |
| CH₂-C H₂-CH₂-CH₃ | C3 | ~32 - 33 |
| CH₂-CH₂-C H₂-CH₃ | C4 | ~20 - 21 |
| (CH₂)₂-CH₂-C H₃ | C5 | ~13 - 14 |
| Dodecyl Chain | ||
| NH-C H₂-(CH₂)₁₀-CH₃ | C6 | ~40 - 41 |
| CH₂-C H₂-(CH₂)₉-CH₃ | C7 | ~31 - 32 |
| (CH₂)₉-C H₂-CH₃ | C8 | ~29 - 30 (multiple peaks) |
| (CH₂)₉-C H₂-CH₃ | C9 | ~26 - 27 |
| (CH₂)₁₀-CH₂-C H₃ | C10 | ~22 - 23 |
| (CH₂)₁₁-C H₃ | C11 | ~14 - 15 |
Solid-state NMR (ssNMR) is a crucial technique for studying the structure of this compound in its solid form, where solution-state NMR provides limited information due to restricted molecular tumbling. researchgate.net Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can reveal details about polymorphism and self-assembly. ucl.ac.uk
Polymorphism, the existence of different crystal packing arrangements, would be evident in the ssNMR spectrum. Different crystal forms would lead to distinct chemical shifts for the carbon atoms, as the local electronic environments would vary. researchgate.net For instance, the flexible butyl and dodecyl chains might adopt different conformations (gauche vs. trans) in different polymorphs, leading to splitting or shifting of the alkyl carbon signals. researchgate.net
Furthermore, ssNMR is highly sensitive to the hydrogen-bonding network that governs the self-assembly of urea molecules. The formation of well-ordered hydrogen-bonded tapes, a common motif for dialkyl ureas, would result in specific chemical shifts for the carbonyl (C=O) and the adjacent N-H carbons, which differ from those in the amorphous state or in solution. researchgate.netbhu.ac.in
Dynamic NMR (DNMR) involves recording NMR spectra over a range of temperatures to study molecular processes that occur on the NMR timescale. rsc.org For this compound, a key dynamic process is the restricted rotation around the C-N amide bonds, which have partial double-bond character. rsc.org
At low temperatures, this rotation is slow, and if the conformations are stable enough, separate signals might be observed for atoms in different chemical environments (e.g., syn and anti to the carbonyl oxygen). As the temperature is increased, the rate of rotation increases. This leads to the broadening of the signals, followed by their coalescence into a single, time-averaged signal at higher temperatures. aps.org By analyzing the shape of the NMR lines at different temperatures (lineshape analysis), it is possible to calculate the rate of the exchange process and the activation energy barrier (ΔG‡) for the C-N bond rotation. researchgate.net This provides quantitative information about the conformational flexibility of the urea linkage.
Solid-State NMR for Polymorphic and Self-Assembled Structure Analysis
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. These methods are excellent for identifying functional groups and analyzing intermolecular forces, particularly hydrogen bonding.
The IR spectrum of this compound is dominated by absorptions from the urea core and the alkyl chains. The positions of the N-H and C=O stretching bands are particularly sensitive to the extent and nature of hydrogen bonding. In the solid state, strong intermolecular N-H···O=C hydrogen bonds are expected, which would cause a shift of these bands to lower wavenumbers compared to a non-hydrogen-bonded state (e.g., in a dilute solution of a non-polar solvent).
Predicted Infrared (IR) Absorption Frequencies for this compound Predicted values based on standard group frequencies.
| Vibration | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | -NH- | ~3300 - 3350 | Strong, Sharp | Sensitive to H-bonding; shifts to lower frequency when bonded. |
| C-H Stretch | -CH₃, -CH₂- | ~2850 - 2960 | Strong | Asymmetric and symmetric stretches of the alkyl chains. |
| C=O Stretch (Amide I) | Urea C=O | ~1620 - 1650 | Very Strong | Position is highly dependent on H-bonding. |
| N-H Bend (Amide II) | -NH- | ~1550 - 1570 | Strong | Coupled with C-N stretching. |
| C-N Stretch | Urea C-N | ~1400 - 1420 | Medium | |
| C-H Bend | -CH₃, -CH₂- | ~1375 - 1470 | Medium | Scissoring and bending modes of the alkyl chains. |
Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and bonds that are less polar often produce strong signals in Raman spectra.
For this compound, the long C-C backbone of the dodecyl chain would exhibit characteristic accordion-like modes (Longitudinal Acoustic Modes, LAM) in the low-frequency region of the Raman spectrum, which can be used to study the conformation of the alkyl chain. The symmetric C-N-C stretching and C-H stretching vibrations are also expected to be strong. In contrast to IR, the C=O stretch is typically weaker in the Raman spectrum of ureas.
Predicted Raman Active Modes for this compound Predicted values based on general spectroscopic rules.
| Vibration | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretch | -CH₃, -CH₂- | ~2850 - 2960 | Strong | Symmetric stretches are particularly strong. |
| C=O Stretch (Amide I) | Urea C=O | ~1620 - 1650 | Weak-Medium | Less intense than in the IR spectrum. |
| N-H Bend (Amide II) | -NH- | ~1550 - 1570 | Weak | |
| C-H Bend | -CH₃, -CH₂- | ~1440 - 1460 | Medium | |
| C-N Stretch | Urea C-N | ~1000 - 1200 | Strong | Symmetric C-N stretching is a prominent feature. |
| C-C Stretch | Alkyl Backbone | ~800 - 1150 | Strong | Skeletal vibrations of the butyl and dodecyl chains. |
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for molecular weight determination and structural analysis.
High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures m/z values to several decimal places. This high precision allows for the calculation of a unique elemental formula. units.it
For this compound (C₁₇H₃₆N₂O), the theoretical exact masses of its common ionic adducts can be calculated. An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, can experimentally measure these masses, typically with an accuracy of less than 5 parts per million (ppm). units.iteuropa.eu This allows for the confident confirmation of the molecular formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).
| Ion Adduct | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | [C₁₇H₃₇N₂O]⁺ | 285.29004 |
| [M+Na]⁺ | [C₁₇H₃₆N₂ONa]⁺ | 307.27198 |
| [M+K]⁺ | [C₁₇H₃₆N₂OK]⁺ | 323.24592 |
Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing the nature of its functional groups and the connectivity of its atoms. dtic.milnih.gov
For this compound, fragmentation is expected to occur at several key locations upon collision-induced dissociation (CID). The most common fragmentation mechanisms for N,N'-dialkylureas involve cleavages of the C-N bonds of the urea moiety and cleavages along the alkyl chains. libretexts.orgasianpubs.orgmsu.edu
Key fragmentation pathways include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a common pathway for amines and amides. libretexts.orglibretexts.org For this compound, this could lead to the loss of a propyl radical from the butyl side or an undecyl radical from the dodecyl side.
Amide Bond Cleavage: The C-N bonds within the urea core can cleave, often accompanied by a hydrogen rearrangement (such as a McLafferty rearrangement), to produce charged fragments corresponding to the butylamine (B146782), dodecylamine (B51217), butyl isocyanate, or dodecyl isocyanate moieties. dtic.millibretexts.org
Alkyl Chain Fragmentation: The long dodecyl chain is prone to fragmentation, typically resulting in a series of fragment ions separated by 14 Da, corresponding to the sequential loss of CH₂ groups. msu.edulibretexts.orgwhitman.edu
| Predicted m/z | Proposed Fragment Structure / Origin |
|---|---|
| 228.23 | [M+H - C₄H₉]⁺ (Loss of butyl radical) |
| 186.19 | [C₁₂H₂₅NH₃]⁺ (Dodecylammonium ion) |
| 116.11 | [C₄H₉NCO + H]⁺ (Protonated butyl isocyanate) |
| 100.11 | Alpha-cleavage on butyl side: [CH₂(CH₂)₂NHCONH(C₁₂H₂₅)]⁺ |
| 74.09 | [C₄H₉NH₃]⁺ (Butylammonium ion) |
| 57.07 | [C₄H₉]⁺ (Butyl cation) |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Single-crystal X-ray diffraction (SCXRD) analysis of a suitable crystal of this compound would provide an unambiguous determination of its molecular structure and packing arrangement. brynmawr.edu The resulting 3D model reveals the precise conformation of the molecule, including the torsion angles of the alkyl chains.
Based on studies of other long-chain alkyl ureas and related compounds, the crystal packing of this compound is expected to be dominated by two main types of interactions: rsc.orgroyalsocietypublishing.org
Hydrogen Bonding: The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. This typically leads to the formation of robust one-dimensional (chains) or two-dimensional (sheets) hydrogen-bonded networks.
Van der Waals Forces: The butyl and, particularly, the long dodecyl chains would pack together through van der Waals interactions, likely in an interdigitated or parallel fashion to maximize packing efficiency.
A significant challenge in the crystallography of long-chain compounds can be conformational disorder, especially within the flexible alkyl tails, which can sometimes complicate structure refinement. xtallography.ca
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₇H₃₆N₂O |
| Formula Weight | 284.48 g/mol |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | ~5-10 |
| b (Å) | ~8-15 |
| c (Å) | ~25-40 |
| β (°) | ~90-105 |
| Volume (ų) | ~1800-2500 |
| Z (Molecules/unit cell) | 4 or 8 |
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline samples. nih.gov It is particularly valuable for phase identification, quality control, and the study of polymorphism—the ability of a compound to exist in more than one crystal structure. rigaku.comparticle.dk
Each crystalline form (polymorph) of this compound will produce a unique PXRD pattern, which serves as a characteristic "fingerprint." researchgate.net These patterns are defined by the positions (in degrees 2θ) and intensities of the diffraction peaks. Differences in the PXRD patterns between batches or over time can indicate the presence of different polymorphs, which can arise from variations in crystallization conditions and may have different physical properties. rigaku.comharvard.edu PXRD is therefore essential for ensuring the consistency and stability of the solid form of the material. particle.dk
| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 5.5 | 16.05 | 45 |
| 8.2 | 10.77 | 20 |
| 11.0 | 8.04 | 100 |
| 16.5 | 5.37 | 60 |
| 22.1 | 4.02 | 85 |
| 24.8 | 3.59 | 30 |
Computational and Theoretical Studies of N Butyl N Dodecylurea
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of a molecule. nih.gov These methods provide a fundamental understanding of molecular properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. irjweb.com A primary application of DFT is molecular geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest possible energy. For N-Butyl-N'-dodecylurea, this would involve finding the precise bond lengths, bond angles, and torsion angles that define its most stable conformation.
For instance, in a study on the related compound N-Butyl-1H-benzimidazole, DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set were performed to obtain the optimized molecular parameters, which showed excellent agreement with experimental data. mdpi.com Similar calculations for this compound would yield crucial data on the planarity of the urea (B33335) group and the preferred orientations of the butyl and dodecyl chains. The electronic structure, describing the distribution and energies of electrons within the molecule, is also a key output of DFT calculations.
Interactive Table 1: Illustrative Optimized Geometrical Parameters for a Urea Moiety based on DFT studies. This table presents typical bond lengths and angles for a urea-type functional group, similar to what would be calculated for this compound.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O | ~1.25 Å |
| Bond Length | C-N | ~1.38 Å |
| Bond Angle | N-C-N | ~117° |
| Bond Angle | N-C=O | ~121.5° |
Note: The values are illustrative and based on general findings for similar molecules. Specific calculations for this compound are required for precise data.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. nist.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and electronic excitability. researchgate.netschrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. schrodinger.com
The Molecular Electrostatic Potential (MEP) map is another vital tool derived from quantum calculations. It visualizes the charge distribution on the molecule's surface. Red-colored regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the MEP would show a high negative potential around the carbonyl oxygen and a positive potential near the N-H protons, highlighting their roles in hydrogen bonding.
Interactive Table 2: Example HOMO-LUMO Data for Structurally Related Molecules. This table provides examples of calculated HOMO-LUMO gaps for molecules containing similar functional groups, illustrating the type of data obtained from such analyses.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 irjweb.com |
| N-(4-methoxybenzylidene) isonicotinohydrazone | (Varies) | (Varies) | 3.933 - 4.645 researchgate.net |
| N-Butyl-1H-benzimidazole | (Not specified) | (Not specified) | (Characterized) mdpi.com |
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.
Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nih.gov By comparing the calculated spectrum with the experimental one, each vibrational mode (such as C=O stretching, N-H bending, or CH₂ rocking) can be assigned to a specific peak. researchgate.netmdpi.com For a molecule with flexible chains like this compound, this analysis helps confirm the presence of specific conformers. nih.gov The number of vibrational modes for a non-linear molecule is calculated as 3N-6, where N is the number of atoms. libretexts.org
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application. rsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) method can calculate the magnetic shielding of each nucleus (e.g., ¹H, ¹³C, ¹⁵N). rsc.orgarxiv.org These theoretical shifts, when compared to experimental values, are invaluable for confirming the molecular structure and understanding how the electronic environment of each atom is influenced by the rest of the molecule. biorxiv.orgnih.govnih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential (MEP)
Molecular Dynamics (MD) and Simulation
While quantum mechanics is ideal for studying the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. researchgate.netwustl.edu MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. nih.govnih.gov
This compound is a flexible molecule due to its rotatable single bonds in the butyl and, especially, the long dodecyl chains. It can exist in a vast number of different spatial arrangements or conformations. MD simulations are perfectly suited to explore this conformational landscape.
By simulating the molecule over nanoseconds or microseconds, researchers can observe the transitions between different conformations. This "conformational sampling" allows for the identification of the most populated and energetically favorable shapes the molecule adopts. nih.gov Furthermore, these simulations can be run in different environments—such as in a vacuum, in a nonpolar solvent like hexane, or in a polar solvent like water—to see how the solvent influences the molecule's dynamic behavior and preferred shape. mdpi.com
The structure of this compound, featuring a polar urea headgroup and two nonpolar alkyl tails, makes it an amphiphilic molecule. Such molecules have a tendency to self-assemble in solution to minimize unfavorable interactions between their nonpolar parts and a polar solvent. MD simulations are a key tool for investigating these self-assembly processes at the molecular level. nih.govrsc.org
Starting from a random distribution of this compound molecules in a solvent like water, an MD simulation can show how they spontaneously aggregate. mdpi.combioexcel.eu The urea groups would seek to form hydrogen bonds with each other and with water, while the alkyl tails would cluster together to avoid the aqueous environment. This process could lead to the formation of various aggregates, such as micelles or bilayer-like structures, similar to the self-assembly of lipids. nih.govresearchgate.net These simulations provide invaluable insights into the mechanisms, rates, and resulting structures of aggregation. rsc.org
Computational Modeling of Ligand-Enzyme Binding and Dynamics
Computational modeling, particularly molecular dynamics (MD) simulations, is a cornerstone for understanding how a ligand like this compound interacts with an enzyme. nih.govlabxing.com MD simulations predict the movement of atoms over time by solving Newton's equations of motion, providing a dynamic view of the binding process that static models cannot capture. ua.ac.bemdpi.com
The process begins with setting up a simulation system, which typically includes the ligand, the target enzyme, and a solvent environment (usually water and ions) to mimic physiological conditions. labxing.com The interactions between atoms are described by a 'force field,' a set of parameters that define the potential energy of the system. ua.ac.be Common force fields include AMBER, CHARMM, and GROMOS.
Once the system is established, an MD simulation can reveal:
Binding Poses: The stable conformations the ligand adopts within the enzyme's active site.
Interaction Stability: How long the ligand remains bound and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that maintain the binding.
Conformational Changes: How the enzyme's structure adapts to accommodate the ligand. acsmedchem.org This is crucial as enzymes are not rigid structures. nih.gov
Binding Free Energy: Advanced techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used with MD simulations to calculate the binding affinity, a key parameter in drug discovery. rowansci.com
For a molecule like this compound, with its long, flexible dodecyl chain and a polar urea group, MD simulations would be critical. They could show how the hydrophobic tail interacts with nonpolar pockets of an enzyme while the urea group forms specific hydrogen bonds. For instance, simulations could model its binding to enzymes like soluble epoxide hydrolase (sEH), a target for other urea-based inhibitors, to understand the dynamics of its binding and residence time in the active site.
Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound with a Hypothetical Enzyme Target This table represents typical parameters for an MD simulation and is for illustrative purposes.
| Parameter | Value/Setting | Purpose |
|---|---|---|
| System Setup | ||
| Force Field | AMBER ff19SB (Protein), GAFF2 (Ligand) | Defines the potential energy and forces for atoms in the protein and ligand. |
| Water Model | TIP3P | Explicitly models the solvent environment. |
| Box Type | Triclinic | Defines the shape of the simulation box with periodic boundary conditions. |
| Neutralization | Add Na+ or Cl- ions | Neutralizes the overall charge of the system. labxing.com |
| Simulation Protocol | ||
| Minimization | 10,000 steps (Steepest Descent) | Removes steric clashes before simulation. labxing.com |
| Equilibration (NVT) | 1 ns at 300 K | Heats the system to the target temperature with constant volume. |
| Equilibration (NPT) | 2 ns at 300 K, 1 bar | Adjusts the system to the target pressure and density. |
| Production MD | 500 ns | Generates the trajectory for analysis of ligand-enzyme dynamics. |
| Analysis | ||
| Trajectory Analysis | VMD, MDAnalysis | Software used to visualize and analyze the simulation output. researchgate.netsemanticscholar.org |
| Binding Energy | MM/PBSA or MM/GBSA | Estimates the free energy of binding from the simulation trajectory. |
Theoretical Approaches to Non-Covalent Interactions
The structure, function, and aggregation properties of this compound are governed by non-covalent interactions. Theoretical methods, particularly quantum mechanics (QM), are essential for accurately describing these subtle forces.
Detailed Analysis of Hydrogen Bond Strengths and Directionality
The urea moiety (-NH-CO-NH-) is a potent hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). These interactions are critical for its binding to enzymes and for its self-assembly into larger structures.
Quantum mechanics calculations, such as Density Functional Theory (DFT), can provide precise information about hydrogen bonds. nih.gov Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution to identify and characterize these bonds. nih.gov A "bond critical point" (BCP) between a donor and acceptor atom is a definitive indicator of a hydrogen bond, and the electron density at this point correlates with the bond's strength.
For this compound, theoretical analysis would focus on:
Intramolecular H-bonds: The possibility of hydrogen bonds forming within a single molecule, influencing its conformation.
Intermolecular H-bonds: The bonds formed between two or more molecules, leading to dimers or larger supramolecular structures.
H-bonds with Target: The specific hydrogen bonds formed with amino acid residues (e.g., aspartate, glutamate (B1630785), serine) in an enzyme's active site. asiapharmaceutics.info
The strength of a hydrogen bond can be estimated by calculating the interaction energy, often corrected for basis set superposition error (BSSE). nih.gov Typical hydrogen bond energies for urea-like molecules range from -2 to -8 kcal/mol, depending on the geometry and chemical environment. asiapharmaceutics.info
Table 2: Representative Hydrogen Bond Properties for an Alkyl Urea Dimer Calculated via DFT This table shows typical data obtained from a DFT analysis of a urea dimer, serving as an example for this compound.
| Hydrogen Bond | Distance (H···A) Å | Angle (D-H···A) ° | Interaction Energy (kcal/mol) | Electron Density at BCP (a.u.) |
|---|---|---|---|---|
| N-H···O=C | 1.95 | 175.2 | -6.8 | 0.025 |
| N-H···O=C | 2.01 | 168.5 | -5.9 | 0.021 |
Quantification of Dispersion and Electrostatic Interactions in Supramolecular Architectures
Beyond hydrogen bonds, dispersion (van der Waals) and electrostatic forces play a crucial role, especially for a molecule with long alkyl chains like this compound.
Electrostatic Interactions: These arise from the permanent charge distribution in the molecule. The urea group has a significant dipole moment, leading to strong electrostatic interactions.
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful QM method that can decompose the total interaction energy between molecules into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion. This allows for a quantitative understanding of what drives the interaction. For supramolecular assemblies of this compound, dispersion forces between the dodecyl chains would be a major stabilizing contributor, while the specific geometry would be directed by the electrostatic and hydrogen-bonding interactions of the urea headgroups. dergipark.org.tr
Table 3: Illustrative SAPT Energy Decomposition for a N,N'-dialkylurea Dimer (kcal/mol) This data is hypothetical and illustrates the relative contributions of different forces for a urea dimer.
| Interaction Component | Energy (kcal/mol) | Physical Origin |
|---|---|---|
| Electrostatics | -10.5 | Interaction of permanent charge distributions |
| Exchange (Repulsion) | +12.0 | Pauli exclusion principle |
| Induction (Polarization) | -2.5 | Distortion of electron clouds upon interaction |
| Dispersion | -8.0 | Correlated fluctuations of electron clouds |
| Total Interaction Energy | -9.0 | Sum of all contributions |
Structure-Based Computational Design
Computational methods are not only for analysis but also for the creation of new molecules with desired properties.
Ligand Docking and Scoring Methodologies for Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. jppres.cominorgchemres.org It is widely used in drug discovery to screen large libraries of virtual compounds against a target enzyme to identify potential inhibitors. nih.govnist.gov
The process involves two main components:
Search Algorithm: Explores the conformational space of the ligand within the active site, generating numerous possible binding poses.
Scoring Function: Estimates the binding affinity for each pose and ranks them. rowansci.com Lower scores typically indicate more favorable binding.
For this compound, docking could be used to screen a panel of enzymes to identify potential biological targets. The long dodecyl chain presents a challenge for docking algorithms due to its high flexibility. Flexible docking protocols, which allow specified side chains in the enzyme's active site to also move, would be necessary for accurate predictions. nih.gov
Table 4: Example Docking Results for this compound Against Hypothetical Enzyme Targets This table illustrates typical output from a molecular docking study. Scores are hypothetical.
| Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -9.2 | Arg120, Tyr355, Val523 | H-bond, Hydrophobic |
| Soluble Epoxide Hydrolase (sEH) | -8.8 | Asp335, Trp336, Tyr383 | H-bond, Pi-stacking |
| Fatty Acid Amide Hydrolase (FAAH) | -7.5 | Ser241, Ile491, Phe432 | H-bond, Hydrophobic |
De Novo Design Strategies for Novel Urea-Based Scaffolds
De novo design involves creating novel molecules from scratch, either by assembling small molecular fragments or by growing a molecule within the constraints of a target's active site. This approach can lead to entirely new chemical scaffolds with improved properties.
Starting with the this compound scaffold, de novo design algorithms could be used to:
Grow new functional groups: Add substituents to the urea core to improve binding affinity or selectivity for a specific enzyme.
Link fragments: Use the urea group as a central linker to connect different chemical fragments that are known to bind to adjacent pockets in an active site.
Scaffold hopping: Replace the urea core with other chemical groups (bioisosteres) that maintain the key hydrogen bonding pattern but offer different synthetic accessibility or physicochemical properties.
These strategies rely on iterative cycles of computational design, scoring, and filtering to prioritize a small number of promising candidates for chemical synthesis and experimental testing. The goal is to explore a vast chemical space efficiently to discover novel urea-based compounds with enhanced biological activity.
Crystal Engineering and Solid State Phenomena of N Butyl N Dodecylurea
Principles of Crystal Engineering Applied to Urea (B33335) Systems
Crystal engineering provides a framework for understanding and predicting the three-dimensional arrangement of molecules in a crystal lattice. For urea derivatives, the primary driving forces for self-assembly are strong hydrogen bonds and weaker van der Waals interactions.
The rational design of urea-based crystals heavily relies on the concept of supramolecular synthons, which are robust and predictable non-covalent interaction patterns between molecules. In the case of N,N'-disubstituted ureas, the most prominent supramolecular synthon is the one-dimensional α-network, or "urea tape," formed through bifurcated N-H···O=C hydrogen bonds. acs.orgresearchgate.netias.ac.in This tape structure is a recurring and stable motif in the crystal packing of many urea derivatives. acs.org
In N-Butyl-N'-dodecylurea, the urea group is expected to form these characteristic hydrogen-bonded chains. The butyl and dodecyl substituents, being nonpolar, will then pack in a way that maximizes van der Waals interactions, likely leading to a layered structure where the hydrophilic urea tapes are segregated from the hydrophobic alkyl regions. The asymmetry of the alkyl chains (C4 vs. C12) may introduce complexities in the packing, potentially leading to interdigitation or other arrangements to optimize space-filling. The introduction of specific functional groups can steer crystallization towards a particular synthon, demonstrating that even weak interactions can direct the self-assembly of strongly hydrogen-bonded crystals. acs.org
The solid-state organization of this compound is a delicate balance of competing non-covalent interactions.
Hydrogen Bonding: The dominant interaction is the N-H···O hydrogen bond within the urea functionality. numberanalytics.com These bonds are directional and are the primary drivers for the formation of the urea tape structure. researchgate.net The strength of these bonds significantly stabilizes the crystal lattice. numberanalytics.com
Weak C-H···O Interactions: In addition to the primary N-H···O hydrogen bonds, weaker C-H···O interactions between the alkyl chains and the urea carbonyl oxygen can also play a role in stabilizing the crystal packing. acs.org
The interplay of these forces is critical. While the strong hydrogen bonds dictate the primary assembly into tapes, the weaker van der Waals forces and C-H···O interactions fine-tune the three-dimensional arrangement of these tapes.
Rational Design Utilizing Supramolecular Synthons in Crystal Packing
Polymorphism and Pseudopolymorphism Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including ureas. acs.org Each polymorph has a different crystal structure and, consequently, different physicochemical properties. Pseudopolymorphism refers to crystalline forms that incorporate solvent molecules into their lattice, also known as solvates or hydrates. rsc.org
For a compound like this compound, different crystalline forms could arise from variations in the packing of the alkyl chains or different hydrogen-bonding motifs. While specific polymorphs of this compound are not documented in the provided search results, the characterization of potential polymorphs would typically involve a combination of analytical techniques.
Powder X-ray Diffraction (PXRD): This technique provides a unique fingerprint for each crystalline form based on the differences in their crystal lattices. researchgate.net
Differential Scanning Calorimetry (DSC): DSC can be used to identify polymorphs by their distinct melting points and enthalpies of fusion. It can also detect solid-solid phase transitions between polymorphs.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is sensitive to the local molecular environment and hydrogen bonding. Different polymorphs will exhibit distinct spectra, particularly in the N-H and C=O stretching regions of the urea group. jst.go.jp
Solid-State Nuclear Magnetic Resonance (ssNMR): This method can provide detailed information about the number of crystallographically independent molecules in the asymmetric unit (Z') and the local conformation of the molecules in different polymorphic forms.
An illustrative table of potential PXRD peaks for two hypothetical polymorphs of this compound is presented below.
| Polymorph | Prominent 2θ Peaks (°) |
|---|---|
| Form A | 5.5, 11.0, 16.5, 22.0 |
| Form B | 6.0, 8.5, 12.0, 18.0 |
The thermodynamic relationship between polymorphs determines their relative stability as a function of temperature. This relationship can be either enantiotropic or monotropic.
Enantiotropic System: In an enantiotropic system, a reversible transition between two polymorphs occurs at a specific transition temperature below their melting points. One form is more stable below this temperature, while the other is more stable above it. youtube.comimprovedpharma.com
Monotropic System: In a monotropic system, one polymorph is the most stable form at all temperatures below the melting point, and any other polymorphs are metastable. The transition from a metastable to the stable form is irreversible. youtube.comresearchgate.net
The relationship between polymorphs can be determined using thermodynamic rules, such as the heat of fusion rule proposed by Burger and Ramberger. youtube.com This rule states that if the higher melting polymorph has the lower heat of fusion, the relationship is likely enantiotropic. Conversely, if the higher melting polymorph has the higher heat of fusion, the system is likely monotropic. youtube.com Calorimetric data from DSC is crucial for these determinations. nih.gov
An illustrative data table showing hypothetical thermal properties for two polymorphs of this compound is provided below. Based on the heat of fusion rule, this would represent a monotropic system where Form I is the stable form.
| Polymorph | Melting Point (°C) | Heat of Fusion (kJ/mol) |
|---|---|---|
| Form I | 95 | 45 |
| Form II | 88 | 38 |
The ability to selectively crystallize a desired polymorphic form is a significant challenge in materials science. Several factors during the crystallization process can influence the polymorphic outcome.
Solvent: The choice of solvent is critical, as solvent-solute interactions can favor the nucleation and growth of a particular polymorph. The polarity and hydrogen-bonding capability of the solvent can compete with the urea-urea interactions.
Supersaturation and Cooling Rate: The level of supersaturation and the rate of cooling can determine whether a thermodynamically stable or a metastable form crystallizes. mdpi.com Generally, higher supersaturation and faster cooling rates favor the formation of metastable polymorphs.
Additives and Impurities: The presence of even small amounts of additives or impurities can inhibit the growth of certain crystal faces or template the growth of a specific polymorph. rsc.org
Temperature: Temperature affects both the solubility and the relative stability of polymorphs in an enantiotropic system, making it a key parameter for controlling the crystallization outcome. youtube.com
Templating: Crystallization on specifically functionalized surfaces, such as self-assembled monolayers (SAMs), can be used to selectively nucleate a desired polymorph based on geometric and chemical complementarity between the surface and the crystal face. nih.gov
By carefully controlling these conditions, it is possible to direct the crystallization of this compound towards a specific solid-state form with desired properties.
Co-crystallization Strategies
Design and Synthesis of this compound Co-crystals
No published studies were found that describe the design, synthesis, or structural characterization of co-crystals involving this compound. The formation of co-crystals relies on specific intermolecular interactions between the target molecule and a co-former, and such investigations have not been documented for this compound.
Host-Guest Chemistry in Crystalline Frameworks for Molecular Recognition
The ability of this compound to form host-guest complexes or act as a component in a crystalline framework for molecular recognition has not been explored in the available literature. Research in host-guest chemistry is highly specific to the molecules involved, and no such systems containing this compound have been reported.
Solid-State Reactivity and Transformations
Mechanistic Investigations of Reactions in the Solid State
There are no documented mechanistic studies of solid-state reactions involving this compound. This area of research would typically involve techniques such as solid-state NMR, X-ray diffraction, and thermal analysis to understand reaction pathways, which have not been applied to this compound in published works.
Exploration of Single-Crystal-to-Single-Crystal Transformations
The phenomenon of single-crystal-to-single-crystal transformations, where a crystal undergoes a chemical reaction or phase change while maintaining its single-crystal integrity, is a specialized area of crystallography. No studies have reported observing or investigating such transformations for this compound.
Advanced Applications and Future Research Directions of N Butyl N Dodecylurea
Material Science Applications Derived from Self-Assembly
The molecular structure of N-Butyl-N'-dodecylurea, featuring a hydrophilic urea (B33335) group and long hydrophobic alkyl chains, makes it an ideal candidate for self-assembly into a variety of ordered nanostructures. This process is primarily driven by non-covalent interactions, such as hydrogen bonding between the urea moieties and van der Waals forces between the alkyl chains.
Development of Functional Nanomaterials and Soft Matter Systems
The self-assembly of this compound and its derivatives can lead to the formation of diverse functional nanomaterials, including nanofibers, nanotubes, and vesicles. These structures are integral to the creation of soft matter systems like gels and liquid crystals. The process of self-assembly is a fundamental principle in nature, leading to the formation of complex biological structures, and is increasingly being harnessed to create artificial materials with tailored properties. kinampark.com The specific morphology of the resulting nanomaterial is influenced by factors such as solvent polarity, temperature, and concentration.
Recent research has explored the creation of self-assembled nanomaterials from small building blocks that form larger, complex structures like hydrogel scaffolds and nanoparticles. nih.gov These materials can serve as scaffolds that encourage cell migration and proliferation. nih.gov While most self-assembly is driven by non-covalent forces, covalent crosslinking can be introduced to stabilize these structures. nih.gov
| Feature of Self-Assembled Material | Description |
| Building Blocks | Small molecules (e.g., peptides, amphiphiles) that spontaneously organize. nih.gov |
| Driving Forces | Primarily non-covalent interactions such as hydrogen bonds and van der Waals forces. Covalent bonds can be used for stabilization. kinampark.comnih.gov |
| Resulting Structures | Complex architectures including hydrogels, nanoparticles, and scaffolds. nih.govrsc.org |
| Biomedical Potential | Can act as scaffolds to support cell growth and for the controlled release of bioactive agents. nih.govrsc.org |
Design of Controlled Release Systems based on Supramolecular Assemblies
Supramolecular assemblies formed from this compound can be engineered into sophisticated controlled-release systems. colorcon.com These systems are designed to encapsulate therapeutic agents and release them in a predictable manner. The release can be triggered by changes in the surrounding environment, such as pH or temperature, or it can occur at a sustained rate over time. vicihealthsciences.comnih.gov
The formation of vesicles or micelles through the self-assembly of amphiphilic molecules like this compound provides a compartment for drug encapsulation. magtech.com.cnmdpi.com The release kinetics can be fine-tuned by modifying the chemical structure of the urea derivative, thereby altering the stability and permeability of the supramolecular assembly. mdpi.com This approach is particularly promising for improving the delivery of drugs with poor water solubility or those that require targeted delivery to specific tissues. magtech.com.cnmdpi.com
Fabrication of Stimuli-Responsive Materials
Stimuli-responsive materials are capable of changing their properties in response to external triggers. numberanalytics.comnih.gov this compound-based materials can be designed to respond to various stimuli, including temperature, pH, and light. numberanalytics.comnih.govsigmaaldrich.com
For instance, temperature-responsive gels can be fabricated that undergo a reversible sol-gel transition at a specific temperature. sigmaaldrich.com This property is driven by the temperature-dependent solubility of the polymer chains and the strength of the hydrogen bonds within the self-assembled network. Similarly, pH-responsive materials can be created by incorporating acidic or basic functional groups into the urea molecule. sigmaaldrich.com These materials can swell or shrink in response to changes in pH, making them suitable for applications such as drug delivery to specific sites in the gastrointestinal tract. nih.govmdpi.com The integration of light-responsive moieties allows for the development of materials that can change shape or release a payload upon irradiation with light of a specific wavelength. sigmaaldrich.com
Catalytic Applications
The urea scaffold present in this compound is a key feature that enables its use in various catalytic applications, both in organocatalysis and as a ligand in metal-catalyzed reactions.
Role of Urea Scaffolds in Organocatalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. rsc.orgrsc.org Urea and thiourea (B124793) derivatives have emerged as powerful organocatalysts, primarily due to their ability to act as hydrogen-bond donors. rsc.orgbeilstein-journals.org The two N-H protons of the urea group can form hydrogen bonds with electrophilic substrates, thereby activating them towards nucleophilic attack. This mode of activation mimics noncovalent interactions found in nature and offers a more sustainable alternative to traditional metal-based catalysts. rsc.org
The efficiency of urea-based organocatalysts is influenced by the acidity of the N-H protons and the catalyst's tendency to self-associate. While thioureas are generally more acidic and less prone to self-aggregation, the catalytic performance of ureas can be enhanced. mdpi.com One strategy involves the use of a Brønsted acid co-catalyst, which can disrupt the self-assembly of the urea catalyst and increase its effective acidity. mdpi.com Bifunctional urea catalysts, which contain both a hydrogen-bond donating urea group and a basic site (like a tertiary amine), have also been developed to facilitate a wider range of chemical transformations. acs.org
Key Advantages of (Thio)urea Organocatalysts: rsc.org
Stable in water and air
Inexpensive and straightforward to prepare
Generally non-toxic
Can be immobilized on solid supports for recovery and reuse
Effective at low catalyst loadings
Development of Metal-Catalyzed Reactions with this compound Ligands
In addition to its role in organocatalysis, the urea moiety can also act as a ligand, binding to a metal center and modulating its catalytic activity. nih.gov This has led to the development of novel metal-catalyzed reactions. Transition metal catalysis is a powerful tool for forming carbon-nitrogen and carbon-carbon bonds. nih.govuwindsor.ca
Sensing and Detection Technologies
The unique structural characteristics of this compound, featuring a hydrogen-bonding urea group and two distinct alkyl chains, position it as a molecule of interest for the development of advanced sensing and detection technologies. Its potential lies in its capacity for molecular recognition and its ability to form organized structures on surfaces, which are fundamental requirements for creating sensitive and selective sensors.
Molecular Recognition for Chemical Sensing
Molecular recognition is a process where a host molecule selectively binds to a specific guest molecule through non-covalent interactions. mdpi.com The effectiveness of a chemical sensor's recognition element is determined by its ability to interact with an analyte and produce a detectable change. nih.gov In the case of this compound, the central urea moiety (-NH-CO-NH-) is the primary site for molecular recognition, particularly for anions.
The two N-H protons on the urea group are acidic enough to act as hydrogen-bond donors. This allows the molecule to bind with various anions (e.g., halides, carboxylates, phosphates) that can act as hydrogen-bond acceptors. nobelprize.orgd-nb.info This interaction is foundational to supramolecular chemistry and is the basis for using urea derivatives as anion receptors and sensors. nobelprize.orgnih.gov The binding event can be transduced into a measurable signal—such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor)—if a chromophore or fluorophore is integrated into the system. illinois.edu
The selectivity of this compound as a recognition agent can be tuned by its peripheral alkyl groups. The butyl and dodecyl chains influence the molecule's solubility in different media and create a specific steric and electronic environment around the urea binding site, which can enhance its affinity for certain analytes over others. rsc.org For instance, the long dodecyl chain can provide a hydrophobic microenvironment, potentially enabling the sensing of specific analytes in aqueous solutions. The principles of molecular recognition are based on the complementarity between the host and guest in terms of size, shape, and electronic properties. uni-halle.de
| Interaction Type | Description | Relevance to this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. uni-halle.de | The primary interaction for anion recognition via the urea N-H groups. nobelprize.orgd-nb.info |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Interactions between the butyl and dodecyl chains can influence self-assembly and analyte binding. mdpi.com |
| Hydrophobic Effects | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The long dodecyl chain can drive the formation of assemblies or interact with nonpolar analytes. mdpi.com |
| Electrostatic Interactions | Attractive or repulsive forces between entities with electric charges. | Key for binding charged species like anions to the partially positive N-H protons of the urea group. mdpi.comuni-halle.de |
This table summarizes the key non-covalent interactions that enable molecular recognition, with specific relevance to the functionalities present in the this compound molecule.
Biosensing Applications Through Specific Binding Interactions
While chemical sensing often relies on direct molecular recognition, biosensing typically involves the highly specific interaction between a biological recognition element (bioreceptor) and its target analyte. mdpi.comfrontiersin.org A significant challenge in biosensor development is minimizing non-specific binding, where molecules other than the target analyte adsorb to the sensor surface, leading to false signals. nih.govmdpi.comresearchgate.net
For this compound to be applied in biosensing, it would most likely function as a component of the sensor's surface chemistry rather than as the primary bioreceptor itself. Its amphiphilic nature—a hydrophilic urea headgroup and hydrophobic alkyl tails—makes it suitable for forming self-assembled monolayers (SAMs) or organized thin films on transducer surfaces. nih.gov This organized layer can then be used to immobilize bioreceptors, such as antibodies, enzymes, or DNA aptamers, in a controlled and oriented manner. mdpi.comnih.gov Proper orientation is crucial for ensuring that the bioreceptor's active site is accessible for binding with the target analyte, thereby enhancing the sensor's sensitivity and specificity. mdpi.com
The self-assembly process could create a surface that resists the non-specific adsorption of interfering proteins and other molecules from complex biological samples like blood or urine. nih.govresearchgate.net The long dodecyl chains could form a tightly packed hydrophobic layer, while the urea headgroups could be functionalized for covalent attachment of bioreceptors.
| Binding Type | Description | Relevance to Biosensor Design |
| Specific Binding | High-affinity, selective interaction between a bioreceptor and its specific target (e.g., antigen-antibody, enzyme-substrate). mdpi.commdpi.com | The desired signal-generating event in a biosensor, leading to high sensitivity and accuracy. |
| Non-Specific Binding | The random adsorption of non-target molecules onto the sensor surface due to hydrophobic or electrostatic interactions. nih.govresearchgate.net | A primary source of interference and false signals that reduces sensor reliability and detection limits. mdpi.com |
This table differentiates between specific and non-specific binding, a critical consideration in the design of reliable biosensors.
Emerging Research Areas and Unexplored Potentials
The future utility of this compound extends beyond its direct applications into more complex and integrated systems. Emerging research directions focus on harnessing its unique chemical properties for the creation of advanced materials and for mimicking sophisticated biological processes.
Integration with Hybrid and Composite Materials
Hybrid and composite materials combine two or more distinct components to achieve properties that are superior to those of the individual constituents. purdue.eduscielo.br The integration of this compound into such materials is a promising, though largely unexplored, research area. Its bifunctional nature—a polar, hydrogen-bonding urea group and nonpolar alkyl chains—suggests it could serve multiple roles in polymer composites.
Potential applications include:
Functional Additive: It could be used as a dispersing agent for fillers (like silica, carbon nanotubes, or graphene) within a polymer matrix. mdpi.com The urea group could adsorb onto the filler surface, while the alkyl chains enhance compatibility with the surrounding polymer, preventing agglomeration and ensuring a uniform distribution.
Self-Healing Agent: The reversible nature of the hydrogen bonds in the urea groups could be exploited in self-healing polymers. When a crack forms, mobility induced by a stimulus (like heat) could allow the urea groups to reform hydrogen bonds across the damaged interface, partially restoring the material's integrity.
| Potential Role | Host Material (Example) | Filler (Example) | Anticipated Benefit |
| Compatibilizer | Polypropylene (PP) / Polyamide (PA6) Blend mdpi.com | - | Enhanced interfacial adhesion, improved tensile strength. |
| Dispersing Agent | Epoxy Resin | Graphene Nanosheets mdpi.com | Prevents filler agglomeration, improves thermal and mechanical properties. |
| Surface Modifier | Polyethylene (PE) Matrix | Polypropylene (PP) Fibers researchgate.net | Strengthens fiber-matrix bond, increases composite durability. |
This table outlines potential roles for this compound in various hybrid and composite material systems, along with the expected enhancements.
Bio-inspired Supramolecular Systems and Biomimetic Approaches
Supramolecular chemistry focuses on creating complex, functional assemblies from molecular building blocks held together by non-covalent forces, a process inspired by nature. nih.govmdpi.com The self-assembly of this compound is a prime example of a bio-inspired process. nih.govnih.gov Driven by a combination of hydrogen bonding between the urea groups and van der Waals/hydrophobic interactions between the alkyl chains, these molecules can spontaneously organize into ordered structures like fibers, ribbons, vesicles, or gels in specific solvents.
These self-assembled structures mimic biological systems:
Cell Membrane Mimics: The amphiphilic character of this compound is analogous to that of phospholipids (B1166683) that form cell membranes. In aqueous environments, it could potentially self-assemble into vesicles (hollow spheres) capable of encapsulating other molecules, mimicking the function of cellular compartments. nih.gov
Extracellular Matrix Mimics: In certain organic solvents, directional hydrogen bonding can lead to the formation of one-dimensional nanofibers. These fibers can entangle to form a 3D network, resulting in a supramolecular gel. Such gels can be designed to mimic the extracellular matrix, providing a scaffold for tissue engineering applications. rsc.org
The study of these systems offers a bottom-up approach to creating materials with life-like functions, such as compartmentalization, controlled release, and adaptive responses to environmental stimuli. nih.gov
| Biomimetic Structure | Biological Inspiration | Potential Application |
| Vesicles/Micelles | Cell Membranes / Liposomes | Drug delivery, nano-reactors |
| Nanofibers/Gels | Cytoskeleton / Extracellular Matrix rsc.org | Tissue engineering scaffolds, injectable hydrogels |
| Organized Monolayers | Bio-interfaces | Functional coatings, sensor surfaces |
This table presents potential bio-inspired supramolecular structures that could be formed by this compound, their biological counterparts, and possible applications.
Development of Advanced In Situ Characterization Techniques for Urea Systems
To fully understand and engineer systems based on this compound, it is crucial to study their dynamic behavior in real-time. In situ characterization techniques allow researchers to observe molecular processes as they happen, providing mechanistic insights that are unattainable with traditional ex situ ('cook-and-look') methods. ugent.beeolss.net
The development and application of advanced in situ techniques are essential for probing the self-assembly, binding, and composite-formation processes involving urea-based molecules.
Spectroscopic Methods: In situ Fourier-transform infrared (FTIR) or Raman spectroscopy can monitor changes in the hydrogen-bonding environment of the urea group during anion binding or self-assembly. researchgate.net This provides direct evidence of the interactions driving these processes.
Scattering and Diffraction Methods: In situ X-ray diffraction (XRD) or small-angle X-ray scattering (SAXS) can track the evolution of crystalline structures or nanoscale assemblies in real-time as a function of temperature, solvent composition, or other stimuli. ugent.be This is critical for understanding the kinetics of gelation or composite crystallization.
Microscopy and Other Techniques: In situ atomic force microscopy (AFM) can visualize the growth of self-assembled structures on a surface. Other techniques like in situ mass spectrometry can identify reaction intermediates or products during a catalyzed process. ugent.be
| In Situ Technique | Information Obtained | Application for this compound Systems |
| FTIR/Raman Spectroscopy | Vibrational modes, chemical bond changes. researchgate.net | Monitoring hydrogen bond formation/disruption during anion sensing or self-assembly. |
| X-Ray Diffraction (XRD) | Crystalline structure, phase transitions. ugent.be | Observing the real-time formation of supramolecular gels or the crystallization within a composite. |
| Spectroscopic Ellipsometry (SE) | Thin film thickness, optical properties, roughness. ugent.be | Characterizing the growth of self-assembled monolayers on a sensor surface. |
| Mass Spectrometry (MS) | Molecular weight, reaction products. ugent.beresearchgate.net | Identifying host-guest complexes in sensing applications. |
This table summarizes advanced in situ characterization techniques and their specific utility in studying the dynamic behavior of systems containing this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
